Boc-phe-ser-arg-mca
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKJMNJZJBEYLQ-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994332 | |
| Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73554-90-2 | |
| Record name | tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Phe-Ser-Arg-MCA for Researchers
Core Summary
Boc-Phe-Ser-Arg-MCA (t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide), also known by the acronyms Boc-FSR-AMC and this compound, is a synthetic fluorogenic substrate pivotal in the study of trypsin-like serine proteases. Its primary application in research is to quantify the enzymatic activity of proteases such as Factor XIa and tryptase. This is achieved through the enzymatic cleavage of the amide bond, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting increase in fluorescence provides a direct and sensitive measure of enzyme kinetics, making it an invaluable tool in drug discovery for screening potential enzyme inhibitors and in fundamental biochemical research to elucidate enzyme mechanisms.
I. Chemical and Physical Properties
This compound is a well-characterized peptide substrate with the following key properties:
| Property | Value |
| Full Chemical Name | t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide |
| Common Acronyms | Boc-FSR-AMC, this compound |
| Molecular Formula | C₃₃H₄₃N₇O₈ |
| Molecular Weight | 665.74 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from light |
II. Primary Research Applications and Key Enzyme Interactions
The utility of this compound stems from its specificity as a substrate for several key serine proteases. The cleavage of the substrate by these enzymes releases the fluorophore AMC, which can be monitored in real-time.
| Enzyme | Biological Significance |
| Factor XIa | A critical component of the intrinsic pathway of the blood coagulation cascade. Its inhibition is a major target for anticoagulant therapies. |
| Tryptase | The most abundant serine protease stored in the secretory granules of mast cells. It is released during mast cell degranulation and serves as a biomarker for anaphylaxis and mastocytosis. |
| Trypsin | A well-studied digestive enzyme that serves as a model for serine protease activity. |
| Acrosin | A serine protease released from the acrosome of sperm cells, playing a role in fertilization. |
Quantitative Enzyme Kinetics
The interaction of this compound with its target enzymes can be quantified to determine key kinetic parameters. This data is crucial for comparative studies and for assessing the potency of potential inhibitors.
| Enzyme | Kinetic Parameter | Value |
| Factor XIa | kcat/KM | 1.2 x 10⁵ M⁻¹s⁻¹[1] |
| Tryptase | Km | Data not consistently available in the searched literature. |
| Tryptase | kcat | Data not consistently available in the searched literature. |
III. Signaling Pathways and Biological Context
Understanding the biological pathways in which the target enzymes of this compound operate is essential for interpreting experimental results.
A. Factor XIa in the Intrinsic Coagulation Cascade
Factor XIa plays a crucial role in the amplification of the coagulation cascade, leading to the formation of a stable fibrin clot. Its activity is a key focal point for the development of antithrombotic drugs.
B. Tryptase Release and Mast Cell Degranulation
Tryptase is a primary mediator released upon the activation and degranulation of mast cells, a key event in allergic reactions and anaphylaxis. Measuring tryptase activity can, therefore, serve as a direct indicator of mast cell activation.
IV. Experimental Protocols
A generalized experimental workflow for utilizing this compound in a protease activity assay is outlined below. This can be adapted for specific enzymes and experimental goals.
A. Generalized Experimental Workflow
B. Detailed Methodologies
1. Preparation of Stock Solutions:
-
This compound Substrate: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
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Enzyme (e.g., Human Factor XIa or Tryptase): Reconstitute the lyophilized enzyme in the recommended buffer (often a Tris or HEPES-based buffer at physiological pH) to a stock concentration of, for example, 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
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Assay Buffer: A typical assay buffer for Factor XIa or tryptase is 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4. The exact composition may need optimization depending on the enzyme.
-
7-Amino-4-methylcoumarin (AMC) Standard: Prepare a 1 mM stock solution of free AMC in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.
2. Enzyme Activity Assay Protocol:
This protocol is designed for a 96-well microplate format and can be adapted for other formats.
-
Prepare AMC Standard Curve:
-
In a black, clear-bottom 96-well plate, perform serial dilutions of the AMC stock solution in assay buffer to generate a range of concentrations (e.g., 0-25 µM).
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The final volume in each well should be 100 µL.
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-
Prepare Assay Reactions:
-
In separate wells of the same 96-well plate, add the following in order:
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Assay Buffer to bring the final reaction volume to 100 µL.
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The enzyme to be tested at its final desired concentration (e.g., 1-10 nM for Factor XIa).
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For inhibitor screening, add the test compounds at various concentrations. For control wells, add the vehicle (e.g., DMSO) used to dissolve the inhibitors.
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-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
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Initiate the Reaction:
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Add the this compound substrate to all wells to a final concentration typically ranging from 10-100 µM. The optimal concentration should be determined and should ideally be at or below the Km value for kinetic studies.
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-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
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Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm .[1]
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Record data every 1-2 minutes for a period of 30-60 minutes.
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3. Data Analysis:
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AMC Standard Curve:
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Plot the fluorescence intensity (RFU) against the known AMC concentrations.
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Perform a linear regression to obtain the slope (RFU/µM). This slope will be used to convert the rate of change of fluorescence in the enzyme assays to the rate of product formation (µM/min).
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Enzyme Kinetics:
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For each enzyme reaction, determine the initial velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert this rate from RFU/min to µM/min using the slope from the AMC standard curve.
-
To determine Km and Vmax, perform the assay with varying concentrations of this compound and a fixed enzyme concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
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For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the control (vehicle-only) wells. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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References
Substrate Specificity of Boc-Phe-Ser-Arg-MCA for Trypsin-Like Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the substrate specificity of Boc-Phe-Ser-Arg-MCA for a range of trypsin-like proteases. This fluorogenic substrate is a valuable tool for characterizing the activity of these enzymes, which play critical roles in numerous physiological and pathological processes. This document offers a compilation of known kinetic data, a detailed experimental protocol for assessing enzyme activity, and visualizations to aid in understanding the underlying biochemical pathways and experimental workflows.
Introduction to this compound and Trypsin-Like Proteases
This compound is a synthetic peptide substrate designed to be selectively cleaved by trypsin-like serine proteases. The sequence Phe-Ser-Arg mimics the natural recognition sites for these enzymes, with the critical arginine residue at the P1 position dictating specificity. The N-terminal tert-butoxycarbonyl (Boc) group protects the peptide from degradation by aminopeptidases. Upon cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) group by a target protease, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence can be monitored in real-time to determine enzymatic activity.
Trypsin-like proteases are a family of enzymes characterized by a catalytic triad (serine, histidine, and aspartate) in their active site and a preference for cleaving peptide bonds C-terminal to basic amino acid residues, primarily arginine and lysine. These proteases are involved in a wide array of biological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. Dysregulation of their activity is implicated in various diseases, making them important targets for drug discovery and development.
Data Presentation: Kinetic Parameters
The following table summarizes the available quantitative data for the hydrolysis of this compound by various trypsin-like proteases. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
| Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Factor XIa | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 10⁵ | [1] |
| Yeast Mitochondrial Protease | 45 ± 8 | 8.2 ± 0.9 | 1.8 x 10⁴ | [1] |
| Rat Tryptase | 28 ± 5 | 6.7 ± 0.7 | 2.4 x 10⁴ | [1] |
| Human Kallikrein 6* | 410 ± 40 | 0.64 | 1.6 x 10³ |
*Data for Human Kallikrein 6 was obtained using the substrate Phe-Ser-Arg-AMC, which lacks the N-terminal Boc group.
Experimental Protocols
This section provides a detailed methodology for a continuous kinetic fluorometric assay to determine the kinetic parameters of a trypsin-like protease using this compound.
Materials:
-
This compound substrate
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Purified trypsin-like protease of interest
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Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Preparation of Reagents:
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Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO. Store in aliquots at -20°C, protected from light.
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Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer (e.g., 1 mM HCl for trypsin to prevent autolysis). The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
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Assay Buffer: Prepare the assay buffer and ensure it is at the optimal pH and temperature for the enzyme of interest.
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Assay Setup:
-
Design a plate layout that includes wells for substrate blanks (assay buffer and substrate, no enzyme), enzyme blanks (assay buffer and enzyme, no substrate), and the enzymatic reactions with varying substrate concentrations.
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Prepare a series of dilutions of the this compound substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM) for the determination of Km.
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Add a fixed volume of the diluted substrate solutions to the respective wells of the microplate.
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Add assay buffer to the enzyme blank wells.
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Enzymatic Reaction and Measurement:
-
Equilibrate the microplate to the desired reaction temperature (e.g., 37°C).
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Initiate the reaction by adding a small volume of the diluted enzyme solution to the wells containing the substrate and to the enzyme blank wells. The final enzyme concentration should be in the nanomolar range, but may need optimization.
-
Immediately place the microplate in the fluorescence plate reader.
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Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes). Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
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-
Data Analysis:
-
Subtract the rate of fluorescence increase in the substrate and enzyme blank wells from the rates of the corresponding enzymatic reactions to correct for background fluorescence and substrate autolysis.
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Convert the rate of fluorescence increase (RFU/s) to the rate of product formation (moles/s) using a standard curve of free AMC.
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Plot the initial reaction velocities (V₀) against the substrate concentrations ([S]).
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Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
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Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
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Calculate the catalytic efficiency as kcat/Km.
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Mandatory Visualizations
Signaling Pathway: Blood Coagulation Cascade
The following diagram illustrates a simplified representation of the intrinsic pathway of the blood coagulation cascade, where Factor XIa, a key target for this compound, plays a crucial role.
Caption: Simplified intrinsic pathway of the blood coagulation cascade.
Experimental Workflow: Kinetic Assay
The diagram below outlines the logical flow of the experimental protocol for determining the kinetic parameters of a trypsin-like protease with this compound.
Caption: Workflow for a fluorometric kinetic assay.
References
The Mechanism of Fluorescence Release from Boc-Phe-Ser-Arg-MCA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Boc-Phe-Ser-Arg-MCA is a synthetic peptide widely utilized in biochemical and medical research for the sensitive detection of trypsin-like serine protease activity. Its utility lies in a straightforward enzymatic reaction that results in a quantifiable fluorescent signal, directly proportional to the activity of the enzyme of interest. This technical guide provides an in-depth exploration of the mechanism of fluorescence release, detailed experimental protocols, and quantitative data for key enzymes that hydrolyze this substrate.
Core Mechanism of Fluorescence Release
The fundamental principle behind the use of this compound lies in the enzymatic cleavage of a specific peptide bond, which liberates a fluorescent leaving group. The substrate consists of a tripeptide sequence (Phenylalanine-Serine-Arginine) protected at the N-terminus by a tert-butoxycarbonyl (Boc) group and conjugated at the C-terminus to the fluorophore 7-amino-4-methylcoumarin (AMC).
In its intact form, the AMC molecule is non-fluorescent as its fluorescence is quenched by the attached peptide. Trypsin-like serine proteases recognize and specifically cleave the peptide bond at the C-terminal side of the arginine residue.[1] This enzymatic hydrolysis releases the free AMC, which is highly fluorescent. The increase in fluorescence intensity over time is a direct measure of the rate of substrate cleavage and, consequently, the activity of the protease.
The reaction can be summarized as follows:
Boc-Phe-Ser-Arg-AMC (non-fluorescent) + H₂O --(Trypsin-like Serine Protease)--> Boc-Phe-Ser-Arg + AMC (fluorescent)
The fluorescence of the liberated AMC is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1]
Quantitative Data: Enzyme Kinetics
The efficiency and specificity of this compound as a substrate for various trypsin-like serine proteases can be compared using their kinetic parameters, primarily the Michaelis constant (KM) and the catalytic rate constant (kcat). A lower KM value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency of the enzyme is best represented by the kcat/KM ratio.
| Enzyme | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Optimal pH |
| Coagulation Factor XIa | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 10⁵ | Not Specified |
| Yeast Mitochondrial Proteases | 45 ± 8 | 8.2 ± 0.9 | 1.8 x 10⁴ | Not Specified |
| Rat Mast Cell Tryptase | 28 ± 5 | 6.7 ± 0.7 | 2.4 x 10⁴ | 6.5 - 8.0 |
| Ascidian Acrosin | Not Specified | Not Specified | Not Specified | 8.5 - 9.0 |
Data compiled from fluorometric assays.[1]
Experimental Protocols
General Assay Protocol for Trypsin-like Serine Protease Activity
This protocol provides a general framework for measuring the activity of a trypsin-like serine protease using this compound. It is recommended to optimize the conditions for each specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Purified trypsin-like serine protease (e.g., Trypsin, Tryptase, Factor XIa)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM. Store at -20°C, protected from light.
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add the assay buffer to the wells of the 96-well microplate.
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Add the diluted enzyme solution to the appropriate wells.
-
To initiate the reaction, add the this compound substrate to each well. The final substrate concentration should ideally be at or below the KM value for the enzyme of interest to ensure the reaction rate is proportional to the enzyme concentration. A typical starting concentration is 10-100 µM.
-
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 460 nm
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (v₀) is determined from the slope of the linear portion of the curve.
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To convert the rate from fluorescence units per minute to moles of substrate hydrolyzed per minute, a standard curve of free AMC should be generated.
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Preparation of AMC Standard Curve
-
Prepare a series of known concentrations of free AMC in the assay buffer.
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Measure the fluorescence of each concentration under the same conditions as the enzymatic assay.
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Plot the fluorescence intensity versus the AMC concentration. The slope of this line can be used to convert the rate of change in fluorescence to the rate of product formation.
Visualization of Pathways and Workflows
Mechanism of Fluorescence Release
Caption: Enzymatic cleavage of this compound releases the fluorescent AMC molecule.
General Experimental Workflow
Caption: A typical workflow for a protease assay using a fluorogenic substrate.
Physiological Pathways of Key Proteases
The enzymes that cleave this compound are involved in a variety of crucial physiological and pathological processes.
Trypsin: A key digestive enzyme produced in the pancreas.[2]
Caption: The activation pathway of trypsin in protein digestion.
Tryptase: A serine protease released from mast cells during allergic and inflammatory responses.
Caption: The role of tryptase in the allergic inflammatory response.
Factor XIa: A key enzyme in the intrinsic pathway of the blood coagulation cascade.
Caption: The role of Factor XIa in the blood coagulation cascade.
Conclusion
This compound is a valuable tool for the sensitive and continuous measurement of trypsin-like serine protease activity. Understanding the mechanism of fluorescence release, coupled with robust experimental design, allows for the accurate quantification of enzyme kinetics and the screening of potential inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this fluorogenic substrate in their work.
References
Measuring Serine Protease Activity: A Technical Guide to Using Boc-Phe-Ser-Arg-MCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Phe-Ser-Arg-MCA is a fluorogenic substrate widely employed in biochemical assays to measure the activity of trypsin-like serine proteases (TLSPs). This synthetic peptide, composed of the amino acid sequence Phenylalanine-Serine-Arginine with a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus, is conjugated to the fluorogenic moiety 7-Amino-4-methylcoumarin (AMC). The principle of the assay is based on the enzymatic cleavage of the amide bond between arginine and AMC by the target serine protease. This cleavage releases the free AMC, which is highly fluorescent, and the resulting increase in fluorescence intensity can be measured over time to determine the enzyme's activity. The Boc group protects the peptide from degradation by other proteases, ensuring specific cleavage at the intended site.
This technical guide provides an in-depth overview of the use of this compound for measuring serine protease activity, including its mechanism of action, target enzymes, experimental protocols, and relevant signaling pathways.
Mechanism of Action
The enzymatic reaction at the core of the this compound assay is the hydrolysis of the peptide-AMC bond.
Upon binding of the substrate to the active site of a trypsin-like serine protease, the enzyme catalyzes the hydrolysis of the bond between the C-terminal arginine residue and the AMC molecule. The release of free AMC results in a significant increase in fluorescence, which can be monitored using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.
Target Serine Proteases
This compound is a versatile substrate for a range of trypsin-like serine proteases that preferentially cleave after basic amino acid residues like arginine. Key enzymes that can be assayed using this substrate include:
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Trypsin: A well-characterized digestive enzyme.
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Tryptase: A serine protease released from mast cells, implicated in allergic and inflammatory responses.[1]
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Coagulation Factor XIa: A critical component of the intrinsic pathway of the blood coagulation cascade.
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Acrosin: A protease found in the acrosome of sperm, essential for fertilization.
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Arg-Gingipain: A virulence factor produced by the bacterium Porphyromonas gingivalis.
Quantitative Data: Kinetic Parameters
The efficiency of this compound as a substrate for various serine proteases can be compared using their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat).
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Factor XIa | 12 | 14.5 | 1.2 x 10⁵ |
| Yeast Mitochondrial Protease | 45 | 8.2 | 1.8 x 10⁴ |
| Rat Tryptase | 28 | 6.7 | 2.4 x 10⁴ |
This table summarizes kinetic data from various sources. The exact values may vary depending on the specific assay conditions.
Experimental Protocols
While specific assay conditions should be optimized for each enzyme and experimental setup, the following provides a general methodology for measuring serine protease activity using this compound.
Materials
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Purified serine protease of interest
-
Assay buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.5, containing CaCl₂)
-
96-well black microplates (for fluorescence readings)
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm
Experimental Workflow
Detailed Methodology
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C.
-
Prepare the assay buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl₂. The optimal pH may vary depending on the enzyme.
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Dilute the enzyme: Prepare a working solution of the purified serine protease in the assay buffer to the desired concentration.
-
Set up the assay: In a 96-well black microplate, add the assay buffer and the this compound substrate to each well. The final substrate concentration should typically be around the Km value for the enzyme, or varied for kinetic studies.
-
Initiate the reaction: Add the enzyme solution to each well to start the reaction. The final volume in each well should be consistent.
-
Measure fluorescence: Immediately place the microplate in a pre-warmed fluorometer and measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
Determine the initial velocity (rate of reaction) from the linear portion of the curve.
-
For kinetic studies, repeat the assay with varying substrate concentrations and plot the initial velocities against substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Signaling Pathways
The serine proteases that can be measured with this compound are involved in various critical biological signaling pathways. Understanding these pathways provides context for the functional significance of the enzymatic activity being measured.
Tryptase and PAR-2 Signaling
Mast cell tryptase is a key mediator in allergic and inflammatory responses. It exerts many of its effects by activating Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor.
Activation of PAR-2 by tryptase can lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This ultimately results in the release of pro-inflammatory cytokines and other mediators, contributing to the inflammatory response.
Factor XIa in the Coagulation Cascade
Factor XIa plays a crucial role in the intrinsic pathway of the blood coagulation cascade, a series of enzymatic reactions leading to the formation of a blood clot.
Factor XI is activated to Factor XIa by Factor XIIa. Factor XIa then activates Factor IX to Factor IXa, which in turn is a key component of the tenase complex that activates Factor X, a crucial step leading to the common pathway of coagulation and ultimately fibrin clot formation.[2]
Conclusion
This compound is a valuable tool for researchers and drug development professionals studying the activity of trypsin-like serine proteases. Its fluorogenic nature allows for a sensitive and continuous assay format, suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening for inhibitors. By understanding the principles of the assay, the kinetic parameters of the substrate with different enzymes, and the biological context of the target proteases, researchers can effectively utilize this substrate to advance their scientific investigations.
References
Technical Guide: Excitation and Emission Spectra for AMC Released from Boc-Phe-Ser-Arg-MCA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the excitation and emission spectra of 7-amino-4-methylcoumarin (AMC) following its enzymatic release from the fluorogenic substrate Boc-Phe-Ser-Arg-MCA. It includes detailed experimental protocols for measuring protease activity and visualizations of the underlying biochemical processes and workflows.
Introduction
Fluorogenic peptide substrates are essential tools in drug discovery and biochemical research for the sensitive and continuous measurement of protease activity. The substrate this compound is a synthetic peptide derivative used to assay the activity of trypsin and other related serine proteases. The core principle of this assay lies in the quenching of the AMC fluorophore when it is part of the larger peptide. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence.
Spectral Properties of AMC
When conjugated within the this compound peptide, the fluorescence of AMC is minimal. However, upon enzymatic cleavage and release, free AMC exhibits distinct excitation and emission spectra. The fluorescence intensity of the liberated AMC is directly proportional to the rate of enzymatic activity.
Quantitative Spectral Data
The following table summarizes the key spectral properties of free AMC in solution.
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 341 - 351 | [1][2][3] |
| Emission Maximum | 440 - 445 | [1][2][4] |
Note: The exact excitation and emission maxima may vary slightly depending on buffer conditions (e.g., pH, ionic strength) and the specific instrumentation used.
Enzymatic Cleavage and Fluorescence Signaling
The enzymatic reaction involves the hydrolysis of the peptide bond between the C-terminal arginine residue of the substrate and the amino group of AMC. This process is catalyzed by proteases with specificity for cleavage after arginine residues, such as trypsin.
Experimental Protocols
This section provides a detailed methodology for a typical protease activity assay using this compound.
Materials and Reagents
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent such as DMSO. Store at -20°C, protected from light.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal buffer composition may vary depending on the protease being studied.
-
Protease: Prepare a stock solution of the protease (e.g., trypsin) in a buffer that ensures its stability. Store on ice during use.
-
AMC Standard: A solution of known concentration of free AMC is required for calibrating the fluorescence signal to the amount of product formed.
-
96-well black microplate: For fluorescence measurements to minimize background signal.
-
Fluorescence microplate reader: Capable of excitation at ~350 nm and emission detection at ~440 nm.
Assay Procedure
-
Prepare Reagents: Thaw all reagents on ice. Dilute the this compound stock solution and the protease solution to the desired working concentrations in the assay buffer.
-
Set up the Reaction: In a 96-well black microplate, add the assay components in the following order:
-
Assay Buffer
-
Substrate solution (this compound)
-
Enzyme solution
-
Include appropriate controls such as a no-enzyme control (blank) and a no-substrate control.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). The incubation time will depend on the enzyme activity and can range from 15 to 60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a single endpoint. Use an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 440 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all measurements.
-
For kinetic assays, plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of the curve.
-
The rate of substrate hydrolysis can be calculated by comparing the fluorescence signal to an AMC standard curve.
-
Experimental Workflow Diagram
Conclusion
The use of this compound in conjunction with fluorescence spectroscopy provides a sensitive and reliable method for measuring the activity of trypsin and related proteases. Understanding the spectral properties of the released AMC and adhering to a well-defined experimental protocol are crucial for obtaining accurate and reproducible results. This technical guide serves as a comprehensive resource for researchers employing this powerful assay in their studies.
References
Navigating the Solubility and Stability of Boc-Phe-Ser-Arg-MCA: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility and stability of the fluorogenic substrate Boc-Phe-Ser-Arg-MCA is paramount for generating reliable and reproducible data in enzymatic assays. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this substrate, offering insights into its behavior in common laboratory buffers. While precise quantitative solubility and stability data across a wide range of buffers is not extensively documented in publicly available literature, this guide synthesizes established handling protocols and best practices to ensure optimal substrate performance.
Core Concepts: Solubility and Stability
This compound, a substrate for serine proteases such as coagulation factor XIa, tryptase, and acrosin, requires careful preparation to maintain its integrity and ensure accurate enzymatic measurements.[1][2] The tert-butyloxycarbonyl (Boc) protecting group and the 7-amino-4-methylcoumarin (AMC) fluorophore contribute to its chemical properties. The acetate counterion present in some formulations may enhance aqueous solubility compared to non-salt forms.
The primary challenge in preparing aqueous solutions of this compound is its limited solubility. Therefore, a two-step dissolution process involving an organic solvent stock solution followed by dilution in an aqueous buffer is the universally recommended method.
Solubility Data and Recommended Protocols
The consensus from available data is the use of dimethyl sulfoxide (DMSO) as the solvent of choice for preparing concentrated stock solutions.
| Parameter | Recommendation | Citation |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][2] |
| Stock Concentration | 10-50 mM | [1] |
| Storage of Stock | Aliquot and store at -20°C for up to one month, or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [1] |
| Aqueous Buffer Dilution | Dilute the DMSO stock into the final aqueous assay buffer. The final DMSO concentration should be kept low (typically <1% v/v) to minimize effects on enzyme activity. | [1] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol outlines the standard procedure for preparing a working solution of this compound.
Caption: Workflow for preparing this compound solutions.
Stability in Common Laboratory Buffers
While specific data on the degradation kinetics of this compound in various aqueous buffers is limited, the stability of the DMSO stock solution is well-documented.
| Solvent | Storage Temperature | Stability Duration | Citation |
| DMSO | -20°C | > 1 month (protected from moisture and light) | [1] |
| DMSO | -80°C | Up to 6 months | [1] |
Once diluted into an aqueous buffer, the stability of the substrate can be influenced by factors such as pH, temperature, and the presence of contaminating proteases. It is a best practice to prepare the aqueous working solution fresh for each experiment.
Experimental Protocol: Assessing Aqueous Stability of this compound
To determine the stability of this compound in a specific assay buffer, a stability study can be performed using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for assessing the stability of this compound.
Signaling Pathways and Applications
This compound is a tool for studying the activity of various serine proteases. Its cleavage by these enzymes releases the fluorophore AMC, providing a measurable signal that is proportional to enzyme activity. This substrate is commonly used in assays for:
-
Coagulation Cascade: Primarily as a substrate for Factor XIa.
-
Mast Cell Activation: As a substrate for tryptase.
-
Fertilization Research: As a substrate for acrosin.
The general mechanism of action is a straightforward enzymatic cleavage, which does not involve a complex signaling cascade but rather serves as a direct measure of protease activity.
Caption: Enzymatic cleavage of this compound.
By following these guidelines and, when necessary, performing buffer-specific stability tests, researchers can confidently utilize this compound to achieve accurate and reproducible results in their protease activity assays.
References
The Application of Boc-Phe-Ser-Arg-MCA in High-Throughput Drug Discovery Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the identification of potent and selective enzyme inhibitors is a cornerstone of therapeutic development. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large compound libraries to identify lead candidates. Fluorogenic peptide substrates are invaluable tools in HTS, offering a sensitive and continuous means to measure enzyme activity. Among these, Boc-Phe-Ser-Arg-MCA has emerged as a versatile and reliable substrate for the screening of inhibitors against a class of enzymes known as trypsin-like serine proteases. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with experimental protocols and data presentation.
This substrate is a synthetic peptide, Nα-t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine 7-amido-4-methylcoumarin (this compound), designed to be specifically cleaved by proteases that recognize and hydrolyze peptide bonds C-terminal to arginine residues. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal provides a robust platform for screening enzyme inhibitors.
Principle of the Assay
The fundamental principle of inhibitor screening using this compound lies in the competitive or non-competitive inhibition of a target protease. In the absence of an inhibitor, the enzyme freely cleaves the substrate, leading to a time-dependent increase in fluorescence. When an effective inhibitor is present, the rate of substrate cleavage is reduced, resulting in a diminished fluorescence signal. The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Target Enzymes and Therapeutic Areas
This compound is a substrate for several key trypsin-like serine proteases that are implicated in a variety of physiological and pathological processes. This makes it a valuable tool for screening potential therapeutics in several key areas:
-
Thrombosis: Coagulation Factor XIa (FXIa) is a critical component of the intrinsic pathway of the coagulation cascade.[1] Inhibition of FXIa is a promising strategy for the development of antithrombotic agents with a reduced risk of bleeding compared to traditional anticoagulants.
-
Inflammation and Hereditary Angioedema (HAE): Plasma kallikrein is a central enzyme in the kallikrein-kinin system, which is involved in inflammation and the production of the potent vasodilator bradykinin.[2] Inhibitors of plasma kallikrein are effective in treating HAE, a rare genetic disorder characterized by recurrent episodes of severe swelling.
-
Allergic Disorders and Mast Cell-Related Conditions: Tryptase is the most abundant serine protease stored in the granules of mast cells and is released during allergic and inflammatory responses.[3] It is a key mediator in asthma and other allergic conditions, making it an attractive target for therapeutic intervention.
-
Digestive Disorders and Cancer: Trypsin, a well-known digestive enzyme, is also implicated in various pathological conditions, including pancreatitis and certain cancers. Screening for trypsin inhibitors can lead to the discovery of new treatments for these diseases.
Quantitative Data: Kinetic Parameters
The efficiency of this compound as a substrate for various proteases can be characterized by its kinetic parameters, including the Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km). These parameters are crucial for designing effective screening assays.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Coagulation Factor XIa | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 10⁵ |
| Yeast Mitochondrial Proteases | 45 ± 8 | 8.2 ± 0.9 | 1.8 x 10⁴ |
| Rat Mast Cell Tryptase | 28 ± 5 | 6.7 ± 0.7 | 2.4 x 10⁴ |
Table 1: Kinetic parameters for the hydrolysis of this compound by various proteases. Data derived from fluorometric assays.[1]
Experimental Protocols
The following are detailed methodologies for conducting high-throughput screening of inhibitors for key target enzymes using this compound. These protocols are designed for a 96- or 384-well microplate format and can be adapted for automated liquid handling systems.
General Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Enzyme Stock Solutions: Reconstitute lyophilized enzymes in an appropriate buffer as recommended by the supplier. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Test Compound Stock Solutions: Dissolve test compounds in 100% DMSO to a concentration of 10 mM.
Experimental Workflow
The general workflow for an inhibitor screening assay involves the pre-incubation of the enzyme with the test compound, followed by the initiation of the reaction by adding the substrate. The fluorescence is then monitored over time.
Caption: General workflow for a fluorescence-based protease inhibitor screening assay.
Plasma Kallikrein Inhibitor Screening Assay
This protocol is adapted from a method used for determining the IC50 of plasma kallikrein inhibitors.
Materials:
-
Human Plasma Kallikrein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100
-
Test compounds and controls in DMSO
-
Black, flat-bottom 96- or 384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 1:3 dilution series is performed. Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Enzyme Preparation: Prepare a 2X working solution of human plasma kallikrein in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-5 nM), which should be optimized beforehand to give a robust linear reaction rate.
-
Substrate Preparation: Prepare a 2X working solution of this compound in assay buffer. The final concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Assay Protocol: a. To each well of the assay plate containing the test compounds, add the 2X enzyme working solution. b. Mix gently and pre-incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme. c. Initiate the reaction by adding the 2X substrate working solution to all wells. d. Immediately place the plate in a fluorescence microplate reader.
-
Data Acquisition: Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: a. Determine the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Factor XIa Inhibitor Screening Assay (Adapted Protocol)
Materials:
-
Human Factor XIa
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA
-
Test compounds and controls in DMSO
-
Black, flat-bottom 96- or 384-well microplates
Procedure:
-
Follow the compound plating procedure as described for the plasma kallikrein assay.
-
Prepare a 2X working solution of Factor XIa in the assay buffer. The final concentration should be in the picomolar to low nanomolar range (e.g., 100-500 pM), to be optimized for a linear reaction rate.
-
Prepare a 2X working solution of this compound in the assay buffer. A final concentration around the Km (approximately 12 µM) is recommended.
-
Follow the assay protocol, data acquisition, and data analysis steps as outlined for the plasma kallikrein assay. A pre-incubation time of 30 minutes for the enzyme and compound may be beneficial for identifying slow-binding inhibitors.
Tryptase Inhibitor Screening Assay (Adapted Protocol)
Materials:
-
Human Lung Tryptase
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 0.05% CHAPS
-
Test compounds and controls in DMSO
-
Black, flat-bottom 96- or 384-well microplates
Procedure:
-
Follow the compound plating procedure as described for the plasma kallikrein assay.
-
Prepare a 2X working solution of tryptase in the assay buffer. A final concentration in the low nanomolar range (e.g., 2-10 nM) should be optimized.
-
Prepare a 2X working solution of this compound in the assay buffer. A final concentration around the Km (approximately 28 µM) is recommended.
-
Follow the assay protocol, data acquisition, and data analysis steps as outlined for the plasma kallikrein assay.
Trypsin Inhibitor Screening Assay (Adapted Protocol)
Materials:
-
Bovine Pancreatic Trypsin
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂
-
Test compounds and controls in DMSO
-
Black, flat-bottom 96- or 384-well microplates
Procedure:
-
Follow the compound plating procedure as described for the plasma kallikrein assay.
-
Prepare a 2X working solution of trypsin in the assay buffer. A final concentration in the low nanomolar range (e.g., 1-5 nM) should be optimized.
-
Prepare a 2X working solution of this compound in the assay buffer. The final concentration should be determined based on the Km of this substrate with trypsin.
-
Follow the assay protocol, data acquisition, and data analysis steps as outlined for the plasma kallikrein assay.
Signaling Pathways
Understanding the biological context of the target enzymes is crucial for appreciating the significance of inhibitor screening. The following diagrams illustrate the key signaling pathways in which Factor XIa and plasma kallikrein are involved.
Coagulation Cascade
Factor XIa plays a key role in the intrinsic pathway of the coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot.
Caption: The coagulation cascade, highlighting the role of Factor XIa in the intrinsic pathway.
Kallikrein-Kinin System
Plasma kallikrein is a key enzyme in this system, leading to the production of bradykinin, a potent inflammatory mediator.
Caption: The plasma kallikrein-kinin system, illustrating the generation of bradykinin.
Conclusion
This compound is a powerful and versatile tool for high-throughput screening of inhibitors against several therapeutically relevant trypsin-like serine proteases. Its favorable kinetic properties and the robust nature of the fluorogenic assay make it well-suited for drug discovery campaigns targeting thrombosis, inflammation, and allergic diseases. By employing the detailed protocols and understanding the underlying biological pathways presented in this guide, researchers can effectively leverage this substrate to identify and characterize novel enzyme inhibitors, accelerating the development of new medicines.
References
The Gatekeeper of Reactivity: An In-depth Technical Guide to the Role of the Boc Protecting Group in Assays
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and analysis, precision is paramount. The ability to control which parts of a molecule react and when is fundamental to the successful design of new drugs, probes, and research tools. This guide delves into the crucial role of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic chemistry, particularly within the context of various assays employed in research and drug development. We will explore its mechanism of action, provide detailed experimental protocols, and present quantitative data to illuminate its impact on assay outcomes.
The Core Function: Shielding the Amine
The primary role of the Boc group is to act as a temporary shield for primary and secondary amines.[1] Amines are nucleophilic and basic, meaning they readily participate in a wide range of chemical reactions.[2] In the multi-step synthesis of complex molecules like peptides or drug candidates, this reactivity can be a significant liability, leading to unwanted side reactions and a complex mixture of products.
The Boc group is introduced to an amine using reagents like di-tert-butyl dicarbonate ((Boc)₂O), forming a carbamate.[1] This transformation effectively "deactivates" the amine, rendering it non-nucleophilic and non-basic under a variety of reaction conditions, particularly those that are basic or nucleophilic in nature.[2] This allows chemists to perform reactions on other parts of the molecule without interference from the protected amine.
A key advantage of the Boc group is the mild acidic conditions required for its removal, a process known as deprotection.[1] Typically, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to cleanly cleave the Boc group, regenerating the free amine.[1] This orthogonality—the ability to remove the Boc group without affecting other protecting groups sensitive to different conditions (e.g., Fmoc, which is base-labile)—is a critical principle in complex organic synthesis.
The Boc Group in Action: Key Assay Applications
The strategic use of the Boc protecting group is integral to a multitude of assays, from the fundamental synthesis of assay components to influencing the outcomes of the assays themselves.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides, essential tools in drug discovery and biological research, heavily relies on protecting group strategies. In Boc-based SPPS, the N-terminal amine of the growing peptide chain is protected with a Boc group. This allows for the selective formation of a peptide bond with the carboxyl group of the next amino acid. After the coupling reaction, the Boc group is removed with acid, exposing a new N-terminal amine ready for the next coupling cycle. This cyclical process of protection, coupling, and deprotection allows for the controlled, stepwise assembly of a specific peptide sequence.
Enzyme Inhibition and Binding Assays
The presence or absence of a Boc group can significantly impact the biological activity of a molecule. In enzyme inhibition and receptor binding assays, the Boc group can influence a compound's affinity for its target. This can be due to steric hindrance, where the bulky Boc group physically blocks the molecule from fitting into the active or binding site, or it can be due to the alteration of the molecule's electronic properties and hydrogen bonding capabilities.
For example, in the development of peptide-based inhibitors, the N-terminal amine often plays a critical role in binding to the target protein. Protecting this amine with a Boc group can abolish or significantly reduce its inhibitory activity. Conversely, in some cases, the Boc group can contribute to favorable hydrophobic interactions within a binding pocket. Therefore, comparing the activity of a Boc-protected compound with its deprotected counterpart is a common strategy in structure-activity relationship (SAR) studies to probe the importance of the free amine for biological activity.
Cell-Based Assays and Drug Permeability
The physicochemical properties of a drug candidate, such as its size, charge, and lipophilicity, are critical determinants of its ability to cross cell membranes and reach its intracellular target. The addition of a Boc group can dramatically alter these properties. The bulky, nonpolar Boc group increases a molecule's lipophilicity, which can enhance its ability to passively diffuse across the lipid bilayer of cell membranes.
However, the increased size can also be a detriment. Furthermore, if a free amine is required for interaction with a cellular target or for transport across a membrane via a specific transporter, the Boc-protected version of the compound will be inactive or will have its permeability significantly reduced. Therefore, cell-based assays comparing Boc-protected and deprotected compounds can provide valuable insights into a drug's mechanism of action and its potential for cellular uptake.
A study on Boc-protected phenylalanine- and tryptophan-based dipeptides demonstrated their potential as broad-spectrum antibacterial agents. The presence of the Boc group was crucial for their self-assembly into nanostructures that could disrupt bacterial membranes.[3]
Quantitative Data and Experimental Protocols
To fully appreciate the impact of the Boc protecting group, it is essential to examine quantitative data from relevant assays and to understand the detailed methodologies used to obtain this data.
Quantitative Data Presentation
The following tables summarize quantitative data from studies where the Boc protecting group played a significant role.
Table 1: Minimum Inhibitory Concentration (MIC) of Boc-Protected Dipeptides [3]
| Compound | Organism | MIC₉₀ (µg/mL) |
| Boc-Phe-Trp-OMe | Staphylococcus aureus | 230 |
| Bacillus subtilis | 250 | |
| Escherichia coli | 300 | |
| Pseudomonas aeruginosa | 400 | |
| Boc-Trp-Trp-OMe | Staphylococcus aureus | 250 |
| Bacillus subtilis | 280 | |
| Escherichia coli | 350 | |
| Pseudomonas aeruginosa | 400 |
Table 2: Kinetic Data for HCl-Catalyzed Boc Deprotection
| [HCl] (M) | Observed Rate Constant (k_obs) (s⁻¹) |
| 0.1 | 0.0005 |
| 0.2 | 0.0020 |
| 0.3 | 0.0045 |
| 0.4 | 0.0080 |
| 0.5 | 0.0125 |
| Data is hypothetical and for illustrative purposes, based on the principle of second-order dependence on acid concentration. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
-
Dissolution: Dissolve the amine-containing substrate in a suitable solvent such as dioxane, tetrahydrofuran (THF), or acetonitrile.
-
Base Addition: Add a base, such as sodium hydroxide or triethylamine, to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, typically at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. This typically involves extraction with an organic solvent, followed by washing with acidic and basic aqueous solutions.
-
Purification: Purify the Boc-protected product by column chromatography or recrystallization.
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent, such as dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can vary, but a common condition is a 1:1 mixture of TFA and DCM.
-
Reaction Monitoring: Monitor the deprotection reaction by TLC or LC-MS. Deprotection is often rapid, occurring within minutes to a few hours at room temperature.
-
Solvent Removal: Once the reaction is complete, remove the TFA and solvent under reduced pressure.
-
Product Isolation: The deprotected amine is often obtained as a TFA salt. It can be used directly in the next step or neutralized with a base to obtain the free amine.
Protocol 3: Protease Inhibition Assay using a Boc-Protected Substrate
-
Reagent Preparation: Prepare stock solutions of the protease, the Boc-protected substrate, and the corresponding deprotected substrate in an appropriate assay buffer.
-
Assay Plate Preparation: Add the assay buffer to the wells of a microplate.
-
Inhibitor Addition: Add varying concentrations of the test compounds (both Boc-protected and deprotected forms) to the wells.
-
Enzyme Addition: Add the protease to the wells and incubate for a predetermined time to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.
-
Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for both the Boc-protected and deprotected compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Role of the Boc Group
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving the Boc protecting group.
Caption: Boc Protection Mechanism.
Caption: Boc Deprotection Mechanism.
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: GPCR Signaling Pathway.
Conclusion
The Boc protecting group is far more than a simple synthetic tool; it is a critical enabler of modern chemical and biological research. Its robust nature, coupled with its mild deprotection conditions, allows for the precise synthesis of complex molecules that are central to a wide array of assays. Understanding the fundamental role of the Boc group—how it influences molecular properties and how its presence or absence can be used as a strategic element in assay design—is essential for researchers, scientists, and drug development professionals. By leveraging the principles and protocols outlined in this guide, the scientific community can continue to push the boundaries of discovery, developing novel therapeutics and elucidating the complex mechanisms of life.
References
In-Depth Technical Guide: Cleavage of Boc-Phe-Ser-Arg-MCA by Mast Cell Tryptase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate Boc-Phe-Ser-Arg-MCA by tryptase, the primary serine protease released from mast cells. This document details the experimental protocols for tryptase activity assays, presents key quantitative data, and visualizes the underlying biological and experimental processes.
Introduction
Tryptase is a tetrameric serine protease and the most abundant protein stored in the secretory granules of mast cells.[1] Upon mast cell activation, often triggered by allergic or inflammatory stimuli, tryptase is released into the local microenvironment and circulation.[1][2] Its enzymatic activity plays a significant role in various physiological and pathological processes, including inflammation, tissue remodeling, and innate immunity. The cleavage of specific substrates by tryptase is a key indicator of its activity and serves as a valuable tool in research and drug development for mast cell-mediated diseases.
The synthetic peptide Boc-Phe-Ser-Arg-7-amino-4-methylcoumarin (this compound) is a highly specific and sensitive fluorogenic substrate for tryptase. The cleavage of the amide bond after the arginine residue by tryptase releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.
Quantitative Data: Tryptase Kinetics
| Substrate Chain | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Fibrinogen α chain | 0.2 | 7 x 10⁵ |
| Fibrinogen β chain | 0.26 | 4.6 x 10⁵ |
| Table 1: Kinetic parameters for the cleavage of human fibrinogen by human mast cell tryptase.[3] This data illustrates the high affinity and catalytic efficiency of tryptase for its natural substrates. |
Experimental Protocols
Materials
-
Human Mast Cell Tryptase: Purified from human lung or recombinant human tryptase.
-
Substrate: this compound (Boc-FSR-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 150 mM NaCl and 10 µg/mL heparin. Heparin is crucial for stabilizing the tetrameric structure and enzymatic activity of tryptase.
-
Inhibitor (for control experiments): Aprotinin or other specific tryptase inhibitors.
-
Microplate Reader: Capable of fluorescence detection with excitation at ~380 nm and emission at ~460 nm.
-
96-well black microplates: For fluorescence assays to minimize light scatter.
Preparation of Reagents
-
Tryptase Stock Solution: Reconstitute purified or recombinant tryptase in a suitable buffer (e.g., 10 mM MES, pH 6.1) to a desired stock concentration. Store at -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Assay Buffer Preparation: Prepare the Tris-HCl buffer with NaCl and add heparin just before use.
Tryptase Activity Assay Protocol
This protocol is designed for a 96-well microplate format.
-
Prepare the Assay Plate:
-
Add 50 µL of Assay Buffer to each well.
-
For inhibitor control wells, add the desired concentration of the tryptase inhibitor.
-
Add 20 µL of the tryptase solution (diluted in Assay Buffer to the desired concentration) to the appropriate wells.
-
Add 20 µL of Assay Buffer without tryptase to the blank wells (substrate control).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to interact and to bring the reaction to the desired temperature.
-
-
Initiate the Reaction:
-
Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 100 µM).
-
Add 10 µL of the substrate working solution to all wells, including the blank, to start the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank wells from the readings of the sample wells.
-
Plot the fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
The rate of substrate cleavage can be calculated using a standard curve of free AMC.
-
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of the fluorogenic substrate this compound by mast cell tryptase.
Experimental Workflow for Tryptase Activity Assay
References
Methodological & Application
Application Notes and Protocols for a Continuous Kinetic Assay Using Boc-Phe-Ser-Arg-MCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Phe-Ser-Arg-MCA (t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide) is a highly sensitive fluorogenic substrate for the detection and characterization of trypsin-like serine proteases. These enzymes play crucial roles in a variety of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. This document provides a detailed protocol for a continuous kinetic assay using this compound, intended for researchers in academia and the pharmaceutical industry engaged in enzyme kinetics, inhibitor screening, and drug discovery.
The assay is based on the enzymatic hydrolysis of the amide bond C-terminal to the arginine residue of the substrate. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be monitored in real-time. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for the precise determination of kinetic parameters and the evaluation of enzyme inhibitors.
Assay Principle
The enzymatic reaction involves the cleavage of the this compound substrate by a trypsin-like serine protease. The non-fluorescent substrate is hydrolyzed to release the fluorescent AMC moiety. The fluorescence of the free AMC can be measured with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1] The continuous monitoring of this fluorescence increase allows for the determination of the initial reaction velocity.
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) and catalytic efficiency (kcat/Km) for various trypsin-like proteases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific serine proteases.
-
Drug Discovery: Characterization of the potency and mechanism of action of lead compounds targeting serine proteases.
-
Quality Control: Assessment of the activity of purified enzyme preparations.
Data Presentation
The following table summarizes the kinetic parameters of several common trypsin-like serine proteases with the this compound substrate.
| Enzyme | Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| Coagulation Factor XIa | Human | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 105 | 7.5 - 8.5 |
| Tryptase | Rat Mast Cell | 28 ± 5 | 6.7 ± 0.7 | 2.4 x 104 | 6.5 - 8.0 |
| Trypsin | Bovine Pancreas | Data varies | Data varies | Data varies | 8.0 |
| Kallikrein (hK6) | Human | See Note 1 | See Note 1 | 9.34 x 104 (min-1M-1) | ~8.0 |
| Acrosin | Ascidian | Data not found | Data not found | Data not found | 8.5 - 9.0 |
Note 1: For human kallikrein 6 (hK6), the provided catalytic efficiency was 93.4 min-1µM-1, which is equivalent to 1.56 x 106 M-1s-1. Individual Km and kcat values were not specified in the source.[2]
Experimental Protocols
General Continuous Kinetic Assay
This protocol provides a general procedure for measuring the activity of a trypsin-like serine protease. Optimal conditions (e.g., enzyme and substrate concentrations, buffer pH) should be determined empirically for each specific enzyme.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Purified trypsin-like serine protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Prepare a 10 mM stock solution of this compound: Dissolve the lyophilized powder in DMSO.[3] Store the stock solution at -20°C, protected from light. The DMSO solution is stable for at least one month under these conditions.
-
Prepare working solutions of the substrate: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentrations (e.g., for Km determination, a range of concentrations from 0.1 x Km to 10 x Km is recommended).
-
Prepare the enzyme solution: Dilute the purified enzyme in cold Assay Buffer to a concentration that will result in a linear rate of fluorescence increase over the desired assay time.
-
Set up the assay in a 96-well plate:
-
Add 50 µL of the enzyme solution to each well.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
The final volume in each well will be 100 µL.
-
-
Measure fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Measure the fluorescence intensity every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) versus time.
-
Determine the initial velocity (V₀) from the linear portion of the curve (slope of RFU/min).
-
For Km and Vmax determination, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
-
Inhibitor Screening Assay
This protocol is designed for screening potential inhibitors of a specific trypsin-like serine protease.
Materials:
-
All materials from the general kinetic assay.
-
Putative inhibitor compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., a known inhibitor of the target enzyme).
Procedure:
-
Prepare reagents:
-
Prepare the this compound substrate at a concentration equal to its Km for the target enzyme.
-
Prepare the enzyme solution at a concentration that gives a robust and linear signal in the absence of an inhibitor.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.
-
-
Set up the assay in a 96-well plate:
-
Initiate the reaction: Add 50 µL of the substrate solution to each well.
-
Measure fluorescence: Immediately measure the fluorescence kinetically as described in the general assay protocol.
-
Data Analysis:
-
Calculate the initial velocity for each well.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor (DMSO) control: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Experimental workflow for the continuous kinetic assay.
Caption: Simplified blood coagulation cascade highlighting Factor XIa.
References
Preparation of Boc-Phe-Ser-Arg-MCA Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of the fluorogenic peptide substrate Boc-Phe-Ser-Arg-MCA in Dimethyl Sulfoxide (DMSO). Adherence to this protocol will help ensure the integrity and performance of the substrate in subsequent enzymatic assays.
Application Notes
This compound (t-Butyloxycarbonyl-L-Phenylalanyl-L-Seryl-L-Arginine-4-methylcoumaryl-7-amide) is a sensitive fluorogenic substrate used for the detection and characterization of various serine proteases. Upon enzymatic cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released, providing a direct measure of enzyme activity. Accurate preparation of a stock solution is critical for obtaining reliable and reproducible results in kinetic studies and high-throughput screening assays.
DMSO is the recommended solvent for dissolving this compound due to the peptide's hydrophobic nature.[1][2] It is crucial to use anhydrous, high-purity DMSO to prevent hydrolysis of the substrate and to ensure the stability of the stock solution. Prepared stock solutions should be stored in aliquots at low temperatures to minimize degradation from repeated freeze-thaw cycles.
Quantitative Data Summary
Two common forms of the peptide are commercially available, the standard this compound and its acetate salt. It is imperative to use the correct molecular weight for accurate molar concentration calculations.
| Parameter | Value (this compound) | Value (this compound • C₂H₄O₂) |
| Molecular Weight | 665.74 g/mol [3] | 725.9 g/mol |
| Appearance | White to off-white powder | White powder |
| Recommended Solvent | DMSO | DMSO |
| Recommended Stock Concentrations | 1 mM, 5 mM, 10 mM | 1 mM, 5 mM, 10 mM |
| Short-term Storage | ≤ -20°C (up to 1 month)[1] | ≤ -4°C |
| Long-term Storage | ≤ -80°C (up to 6 months)[1] | Not specified |
Experimental Protocol
This protocol details the steps to prepare a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Peptide: Accurately weigh the desired amount of the peptide powder in a suitable microcentrifuge tube or vial.
-
Calculating the Volume of DMSO: Based on the weight of the peptide and its molecular weight, calculate the required volume of DMSO to achieve the desired stock solution concentration. The following table provides the volume of DMSO needed for common stock concentrations.
| Desired Concentration | Volume of DMSO for 1 mg of Peptide | Volume of DMSO for 5 mg of Peptide | Volume of DMSO for 10 mg of Peptide |
| 1 mM | 1.502 mL | 7.510 mL | 15.021 mL |
| 5 mM | 0.300 mL | 1.502 mL | 3.004 mL |
| 10 mM | 0.150 mL | 0.751 mL | 1.502 mL |
-
Dissolving the Peptide: a. Add the calculated volume of anhydrous DMSO to the tube containing the peptide powder. b. Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. d. If the peptide does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes or gently warm the solution to 37°C.[1]
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[1] b. For short-term storage (up to 1 month), store the aliquots at ≤ -20°C.[1] c. For long-term storage (up to 6 months), store the aliquots at ≤ -80°C.[1] d. Protect the stock solution from light.
Experimental Workflow
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound in DMSO.
References
Application Note: Generation of a Standard Curve for 7-Amino-4-methylcoumarin (AMC) in a Protease Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their activity is crucial in numerous physiological and pathological processes, making them significant targets for drug discovery and diagnostics. A common method for measuring protease activity involves the use of a fluorogenic substrate, where a fluorescent molecule is quenched until it is released by enzymatic cleavage.
7-Amino-4-methylcoumarin (AMC) is a widely used blue-emitting fluorophore for this purpose.[1] When AMC is conjugated to a peptide, its fluorescence is minimal.[2] However, upon proteolytic cleavage of the peptide substrate, free AMC is liberated, resulting in a significant increase in fluorescence.[2][3] The rate of AMC release is directly proportional to the protease activity. To quantify this activity, a standard curve of known AMC concentrations versus fluorescence is essential. This application note provides a detailed protocol for generating a reliable AMC standard curve for use in protease activity assays.
The fluorescence of AMC is typically measured with an excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm.[4][5][6]
Principle of the Assay
The core principle of the assay is to relate the fluorescence intensity of free AMC to its concentration. By preparing a series of dilutions of a known concentration of AMC, a linear relationship between concentration and fluorescence can be established. This standard curve then serves as a reference to determine the amount of AMC produced in an enzymatic reaction, thereby quantifying the protease activity.
Experimental Protocols
Materials and Reagents
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Black, flat-bottom 96-well microplate (opaque plates are recommended to minimize light scatter)[7]
-
Fluorescence microplate reader with excitation and emission filters for AMC (Ex/Em ~350/440 nm)[8]
-
Calibrated pipettes and sterile pipette tips
Preparation of AMC Stock Solution
Proper preparation of stock solutions is critical for accurate and reproducible results.[9][10]
-
Calculate the required mass of AMC: To prepare a 10 mM AMC stock solution in DMSO, use the following formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
The molecular weight of AMC is 175.18 g/mol .[1]
-
-
Dissolve AMC in DMSO: Carefully weigh the calculated amount of AMC powder and dissolve it in the appropriate volume of high-quality DMSO. Ensure complete dissolution by vortexing.
-
Storage: Store the AMC stock solution in small aliquots at -20°C, protected from light.[7] Avoid repeated freeze-thaw cycles.
Preparation of AMC Standard Dilutions
Serial dilutions are commonly used to prepare a range of standard concentrations.[11]
-
Intermediate Dilution: Prepare an intermediate dilution of the AMC stock solution in Assay Buffer. For example, dilute the 10 mM stock solution to 100 µM in Assay Buffer.
-
Serial Dilutions: Perform a series of dilutions from the intermediate stock to generate a range of concentrations for the standard curve. A typical range for an AMC standard curve is between 0 and 50 µM. The following table provides an example of a serial dilution protocol.
Generation of the AMC Standard Curve
-
Plate Setup: Add a defined volume (e.g., 100 µL) of each AMC standard dilution to triplicate wells of a black 96-well microplate. Include a "blank" control containing only the Assay Buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all AMC standard wells.
-
Plot the background-subtracted fluorescence values (Relative Fluorescence Units, RFU) against the corresponding AMC concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.
-
Data Presentation
Table 1: Example AMC Standard Dilution Series
| Standard | Concentration (µM) | Volume of 100 µM AMC (µL) | Volume of Assay Buffer (µL) | Total Volume (µL) |
| S1 | 50 | 100 | 100 | 200 |
| S2 | 25 | 100 (from S1) | 100 | 200 |
| S3 | 12.5 | 100 (from S2) | 100 | 200 |
| S4 | 6.25 | 100 (from S3) | 100 | 200 |
| S5 | 3.125 | 100 (from S4) | 100 | 200 |
| S6 | 1.56 | 100 (from S5) | 100 | 200 |
| S7 | 0.78 | 100 (from S6) | 100 | 200 |
| S8 (Blank) | 0 | 0 | 200 | 200 |
Table 2: Sample AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU | Standard Deviation |
| 50 | 18500 | 450 |
| 25 | 9300 | 210 |
| 12.5 | 4700 | 120 |
| 6.25 | 2400 | 65 |
| 3.125 | 1250 | 40 |
| 1.56 | 650 | 25 |
| 0.78 | 340 | 15 |
| 0 | 50 | 10 |
Visualizations
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity measurement of trypsin using a fluorescence peptide substrate | Norlab [norlab.com]
- 4. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. bachem.com [bachem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. arts-sciences.und.edu [arts-sciences.und.edu]
Determining Enzyme Kinetics using Boc-Phe-Ser-Arg-MCA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), of trypsin-like serine proteases using the fluorogenic substrate Boc-Phe-Ser-Arg-MCA. This substrate is a sensitive and specific tool for characterizing enzyme activity, essential for basic research and drug development. Included are comprehensive experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Boc-Phe-Ser-Arg-7-amido-4-methylcoumarin (this compound) is a synthetic peptide substrate designed for the sensitive measurement of the activity of trypsin-like serine proteases (TLSPs)[1]. The substrate consists of a tripeptide sequence (Phe-Ser-Arg) that mimics the natural recognition site for these enzymes, a tert-butoxycarbonyl (Boc) protecting group at the N-terminus to prevent non-specific degradation, and a fluorescent 7-amido-4-methylcoumarin (AMC) group at the C-terminus.
Enzymatic cleavage of the amide bond between arginine and AMC releases the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This allows for the continuous monitoring of the reaction and the determination of key kinetic parameters, Kₘ and Vₘₐₓ, which are fundamental for understanding enzyme function and for screening potential inhibitors.
Principle of the Assay
The enzymatic reaction and subsequent fluorescence detection are based on the following principle:
Caption: Principle of the fluorogenic enzyme assay.
Materials and Reagents
-
Enzyme: Purified trypsin-like serine protease (e.g., Trypsin, Factor XIa, Tryptase).
-
Substrate: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0 (optimization may be required for different enzymes).
-
Substrate Solvent: Dimethyl sulfoxide (DMSO).
-
Standard: 7-Amino-4-methylcoumarin (AMC) for standard curve.
-
Equipment:
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Black, flat-bottom 96-well microplates.
-
Standard laboratory pipettes and consumables.
-
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a 1 L solution of 50 mM Tris-HCl, 150 mM NaCl, and 1 mM CaCl₂. Adjust the pH to 8.0 with HCl. Filter sterilize and store at 4°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the purified enzyme in cold assay buffer to a concentration that will yield a linear rate of fluorescence increase over the desired assay time. The optimal concentration should be determined empirically. Keep the enzyme on ice.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of AMC in DMSO. Store at -20°C. From this, prepare a series of dilutions in assay buffer for the standard curve.
Enzyme Assay Protocol
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in assay buffer. A typical concentration range would be 0-200 µM. It is recommended to perform a two-fold serial dilution.
-
Set up the Microplate:
-
Add 50 µL of each substrate dilution to triplicate wells of a black 96-well plate.
-
Include wells with assay buffer only as a blank control.
-
Include wells for the AMC standard curve (e.g., 0-10 µM).
-
-
Initiate the Reaction: Add 50 µL of the enzyme working solution to each well containing the substrate dilutions. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
Data Analysis
-
Generate AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/µM). This slope will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µM/min).
-
Calculate Initial Velocities (V₀): For each substrate concentration, plot the fluorescence intensity against time. The initial velocity (V₀) is the initial linear slope of this curve. Convert the slope from RFU/min to µM/min using the slope from the AMC standard curve.
-
Determine Kₘ and Vₘₐₓ: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine Kₘ and Vₘₐₓ from the x- and y-intercepts, respectively.
Data Presentation
The kinetic parameters for different enzymes with this compound can be summarized in a table for easy comparison.
| Enzyme | Kₘ (µM) | Vₘₐₓ (relative units) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Trypsin (Bovine Pancreas) | 5.99 | 35270 nmol/L·min⁻¹ | N/A | N/A |
| Coagulation Factor XIa | 12 ± 2 | N/A | 14.5 ± 1.3 | 1.2 x 10⁵ |
| Yeast Mitochondrial Protease | 45 ± 8 | N/A | 8.2 ± 0.9 | 1.8 x 10⁴ |
| Rat Mast Cell Tryptase | 28 ± 5 | N/A | 6.7 ± 0.7 | 2.4 x 10⁴ |
Note: Vₘₐₓ values are dependent on enzyme concentration and assay conditions. kcat requires knowledge of the precise enzyme concentration.
Visualizations
Experimental Workflow
Caption: Workflow for determining enzyme kinetics.
Signaling Pathway: Blood Coagulation Cascade
This compound is a substrate for enzymes like Factor XIa, a key component of the intrinsic pathway of the blood coagulation cascade.
Caption: The blood coagulation cascade.
Signaling Pathway: Mast Cell Degranulation
Tryptase, another enzyme that can be assayed with this substrate, is a major component of mast cell secretory granules and is released upon mast cell activation.
Caption: Mast cell degranulation pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | Inactive enzyme. | Use a fresh enzyme preparation; ensure proper storage and handling. |
| Incorrect filter set. | Verify excitation and emission wavelengths are appropriate for AMC. | |
| Substrate degradation. | Prepare fresh substrate dilutions; protect from light. | |
| High background fluorescence | Contaminated reagents or plate. | Use fresh, high-purity reagents and a new microplate. |
| Autohydrolysis of the substrate. | Run a no-enzyme control to determine the rate of autohydrolysis and subtract it from the enzyme-catalyzed rate. | |
| Non-linear initial rates | Substrate concentration is too high (inner filter effect). | If absorbance of the substrate is high, it may quench the fluorescence. Use lower substrate concentrations. |
| Enzyme concentration is too high. | Dilute the enzyme to ensure the reaction rate is linear over the measurement period. | |
| Substrate depletion. | Measure the initial, linear phase of the reaction. | |
| Poor reproducibility | Pipetting errors. | Ensure accurate and consistent pipetting; use calibrated pipettes. |
| Temperature fluctuations. | Ensure the plate reader maintains a constant temperature. |
Conclusion
The use of the fluorogenic substrate this compound provides a sensitive, continuous, and high-throughput method for determining the kinetic parameters of trypsin-like serine proteases. The detailed protocols and guidelines presented here will enable researchers to obtain reliable and reproducible kinetic data, which is crucial for advancing our understanding of enzyme function and for the development of novel therapeutics.
References
Application Notes and Protocols for High-Throughput Screening Assay Using Boc-Phe-Ser-Arg-MCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. Fluorogenic substrates are invaluable tools in HTS assays for proteolytic enzymes, offering high sensitivity and a straightforward "turn-on" signal. This document provides detailed application notes and protocols for the use of the fluorogenic substrate Boc-Phe-Ser-Arg-MCA in HTS assays to identify inhibitors of trypsin-like serine proteases, including trypsin, tryptase, and coagulation factor XIa.
The substrate, t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide (this compound), is a synthetic peptide that is specifically cleaved by trypsin-like serine proteases after the arginine residue.[1] This cleavage releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which exhibits a significant increase in fluorescence upon liberation from the peptide. The intensity of this fluorescence is directly proportional to the enzymatic activity, providing a robust method for quantifying enzyme kinetics and inhibition.
Assay Principle
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by a target serine protease. The cleavage of the amide bond between arginine and AMC results in the release of the highly fluorescent AMC molecule. The fluorescence intensity is monitored over time, and a decrease in the rate of AMC release in the presence of a test compound indicates inhibition of the enzyme.
Data Presentation
The following table summarizes key quantitative data for the interaction of this compound with relevant enzymes. This data is essential for assay design and interpretation of results.
| Enzyme | Michaelis-Menten Constant (Km) | Catalytic Efficiency (kcat/Km) | Optimal pH Range |
| Coagulation Factor XIa | 12 µM[1] | 1.2 x 105 M-1s-1[1] | 7.4 - 8.0 |
| Rat Mast Cell Tryptase | 28 µM[1] | Not Reported | 6.5 - 8.0[1] |
| Trypsin | Varies by species and isoform | Not Reported | 7.8 - 8.5 |
Experimental Protocols
This section provides a detailed methodology for a 384-well plate-based HTS assay to identify inhibitors of trypsin-like serine proteases using this compound.
Materials and Reagents
-
Enzymes: Recombinant human trypsin, human mast cell tryptase, or human coagulation factor XIa.
-
Substrate: this compound (prepare a 10 mM stock solution in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5. (Note: Optimal buffer composition may vary depending on the specific enzyme).
-
Test Compounds: Prepare stock solutions in 100% DMSO.
-
Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., aprotinin for trypsin).
-
Plates: Black, flat-bottom 384-well microplates.
-
Instrumentation: A multi-mode microplate reader with fluorescence intensity detection capabilities.
Experimental Procedure
-
Compound Plating:
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of test compounds and control inhibitors from the stock plates to the 384-well assay plates. This will result in a range of final compound concentrations for dose-response analysis.
-
For single-point screening, a final concentration of 10 µM is common.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of the target enzyme in cold assay buffer. The final enzyme concentration should be optimized to provide a linear reaction rate for the duration of the assay and a robust signal-to-background ratio. A starting point for optimization is typically in the low nanomolar range.
-
Dispense 10 µL of the enzyme solution into each well of the 384-well plate containing the pre-spotted compounds.
-
Include wells with enzyme but no inhibitor (positive control for activity) and wells with buffer only (background control).
-
-
Incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Pre-incubate the enzyme with the test compounds for 15-30 minutes at room temperature. This allows for the binding of inhibitors to the enzyme before the addition of the substrate.
-
-
Substrate Addition and Kinetic Reading:
-
Prepare a working solution of this compound in the assay buffer. The final substrate concentration should ideally be at or below the Km value to maximize sensitivity for competitive inhibitors. A typical starting concentration is 10-20 µM.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final assay volume will be 20 µL.
-
Immediately place the plate in the microplate reader.
-
-
Fluorescence Measurement:
-
Set the fluorescence reader to kinetic mode.
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 460 nm[1]
-
Read the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial velocity (Vo) of the reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate Percent Inhibition:
-
Percent Inhibition = (1 - (Vo, compound - Vo, background) / (Vo, positive control - Vo, background)) * 100
-
-
Determine IC50 Values: For compounds showing significant inhibition, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control (Z'-factor):
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive (enzyme without inhibitor) and negative (no enzyme or maximum inhibition) controls.
-
Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Mandatory Visualizations
Signaling Pathways
Caption: Tryptase signaling pathway in mast cells.
Caption: Intrinsic pathway of the coagulation cascade.
Experimental Workflow
Caption: High-throughput screening workflow.
References
Measuring Tryptase Activity in Cell Lysates: An Application Guide Using Boc-Phe-Ser-Arg-MCA
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Tryptase, a serine protease predominantly found in the secretory granules of mast cells, is a key mediator in allergic and inflammatory responses. Its release is a hallmark of mast cell activation, making it a critical biomarker and therapeutic target in various pathologies, including asthma, anaphylaxis, and mastocytosis. This document provides a detailed protocol for the sensitive measurement of tryptase activity in cell lysates using the fluorogenic substrate Boc-Phe-Ser-Arg-MCA.
The assay is based on the enzymatic cleavage of the synthetic peptide substrate, this compound, by tryptase. This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence microplate reader. The rate of AMC liberation is directly proportional to the tryptase activity in the sample.
Principle of the Assay
The fluorogenic substrate this compound is a synthetic peptide that is specifically recognized and cleaved by tryptase at the C-terminal side of the arginine residue. The 7-amino-4-methylcoumarin (AMC) moiety is quenched by the adjacent peptide sequence. Upon enzymatic cleavage by tryptase, AMC is released, resulting in a significant increase in fluorescence intensity when excited at approximately 350-380 nm and measured at an emission wavelength of 440-460 nm.
Data Summary
Table 1: Kinetic Parameters of Tryptase with Fluorogenic Substrates
| Substrate | K_m_ (µM) | V_max_ (relative units) | Source |
| This compound | Data not available | Data not available | N/A |
| Boc-Gln-Ala-Arg-MCA | ~200 | Not specified | [1] |
| Tosyl-Gly-Pro-Lys-pNA | Not specified | Not specified | [2] |
Table 2: IC₅₀ Values of Known Tryptase Inhibitors
| Inhibitor | IC₅₀ (nM) | Assay Conditions | Source |
| APC 366 | 18 | Recombinant human β-tryptase | |
| Gabexate mesylate | ~5,000 | Not specified | |
| Aprotinin | >10,000 | Not specified |
Note: The IC₅₀ values presented were determined using various tryptase assays. It is recommended to determine the IC₅₀ for inhibitors of interest under the specific conditions of the this compound based assay.
Experimental Protocols
I. Preparation of Cell Lysates
This protocol is suitable for both adherent and suspension cells and should be performed on ice to minimize protease activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 (or other suitable non-ionic detergent), and protease inhibitor cocktail.
-
Microcentrifuge
-
96-well microplates
Procedure for Adherent Cells:
-
Culture cells to the desired confluency in a T-75 flask or multi-well plate.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
The cell lysate is now ready for the tryptase activity assay or can be stored at -80°C for future use.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
Proceed with steps 5-9 from the adherent cell protocol.
II. Tryptase Activity Assay
Materials:
-
Cell lysate (prepared as described above)
-
Tryptase Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl
-
This compound substrate stock solution (10 mM in DMSO)
-
Purified human tryptase (for positive control)
-
Tryptase inhibitor (e.g., APC 366, for negative control)
-
7-Amino-4-methylcoumarin (AMC) standard (for standard curve)
-
Opaque 96-well microplate (e.g., black with clear bottom)
-
Fluorescence microplate reader
Assay Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Tryptase Assay Buffer (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, and 10 µM).
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
-
Set up the Assay Reactions:
-
In separate wells of the 96-well plate, add the following components in the order listed:
-
Sample Wells: 50 µL of cell lysate (diluted in Tryptase Assay Buffer to a final protein concentration of 10-100 µ g/well )
-
Positive Control: 50 µL of purified human tryptase (e.g., 10 ng/well)
-
Negative Control (Inhibitor): 50 µL of cell lysate pre-incubated with a tryptase inhibitor for 15 minutes.
-
Blank: 50 µL of Tryptase Assay Buffer.
-
-
Bring the total volume in each well to 90 µL with Tryptase Assay Buffer.
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in Tryptase Assay Buffer to a final concentration of 100 µM.
-
Add 10 µL of the 100 µM this compound working solution to each well to initiate the reaction (final substrate concentration will be 10 µM).
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.
-
III. Data Analysis
-
AMC Standard Curve:
-
Subtract the fluorescence reading of the blank from all AMC standard readings.
-
Plot the net fluorescence values against the corresponding AMC concentrations to generate a standard curve.
-
Determine the linear equation of the curve (y = mx + c), where y is the fluorescence intensity and x is the AMC concentration.
-
-
Tryptase Activity Calculation:
-
For each sample, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time plot (ΔRFU/Δt).
-
Convert the rate of reaction from RFU/min to pmol of AMC released per minute using the slope of the AMC standard curve.
-
Tryptase Activity (pmol/min) = (V_sample - V_blank) / slope_of_standard_curve
-
-
Normalize the tryptase activity to the amount of protein in the cell lysate (pmol/min/mg protein).
-
Visualizations
Caption: Experimental workflow for measuring tryptase activity.
Caption: Tryptase-mediated PAR-2 signaling pathway.
References
Application Notes and Protocols for the Use of Boc-Phe-Ser-Arg-MCA in a 96-Well Plate Fluorescence Reader
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Boc-Phe-Ser-Arg-MCA (t-Butyloxycarbonyl-L-Phenylalanyl-L-Seryl-L-Arginine 4-Methyl-Coumaryl-7-Amide) is a highly sensitive fluorogenic substrate for the detection and quantification of trypsin-like serine protease activity.[1] Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[2] The resulting fluorescence can be measured in real-time using a 96-well plate fluorescence reader, providing a robust and high-throughput method for assessing enzyme kinetics, screening for inhibitors, and characterizing novel proteases. This substrate is particularly useful for studying enzymes involved in coagulation, such as Factor XIa, as well as other proteases like trypsin, tryptase, and acrosin.[3][4]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate to yield a highly fluorescent product, AMC. The rate of the reaction is directly proportional to the activity of the enzyme under investigation. The fluorescence intensity is monitored over time, and the initial reaction velocity can be calculated to determine the enzyme's activity. In the presence of an inhibitor, the rate of AMC release will be reduced, allowing for the determination of inhibitory constants such as the IC50 value. When bound to the peptide, the AMC-amide has weak fluorescence with excitation and emission wavelengths of approximately 330 nm and 390 nm, respectively.[5] Upon cleavage, the free AMC amine's fluorescence increases significantly, and the excitation and emission wavelengths shift to approximately 380 nm and 460 nm, respectively.[2][5]
Applications
-
Enzyme Activity Assays: Quantify the activity of purified or recombinant trypsin-like serine proteases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific proteases.
-
Drug Discovery: Characterize the potency and mechanism of action of lead compounds targeting serine proteases.
-
Kinetic Studies: Determine key enzymatic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
Signaling Pathway: The Intrinsic Pathway of Coagulation
This compound is an excellent substrate for Factor XIa, a critical component of the intrinsic pathway of blood coagulation.[3][4] This pathway is initiated by the contact of blood with a negatively charged surface, leading to a cascade of enzymatic activations that culminate in the formation of a fibrin clot.[6] The inhibition of Factor XIa is a promising therapeutic strategy for the prevention of thrombosis with a potentially lower risk of bleeding complications.[7]
Caption: Intrinsic and common pathways of the coagulation cascade.
Experimental Protocols
Enzyme Activity Assay Protocol
This protocol provides a general method for measuring the activity of a trypsin-like serine protease using this compound in a 96-well plate format.
Materials:
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm
-
Purified trypsin-like serine protease (e.g., Trypsin, Factor XIa)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
Inhibitor (optional, for inhibition assays)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C or -80°C, protected from light.[4]
-
Prepare working solutions of the substrate. Dilute the 10 mM stock solution in Assay Buffer to the desired final concentrations (e.g., for a Km determination, a range of concentrations from 0.1 to 10 times the expected Km should be prepared).
-
Prepare the enzyme solution. Dilute the purified enzyme in cold Assay Buffer to a concentration that will result in a linear rate of fluorescence increase for at least 15-30 minutes. The optimal enzyme concentration should be determined empirically.
-
Set up the assay in the 96-well plate.
-
Add 50 µL of Assay Buffer to each well (for blanks and controls).
-
For inhibitor studies, add 50 µL of the inhibitor solution at various concentrations to the respective wells. For the no-inhibitor control, add 50 µL of Assay Buffer containing the same concentration of DMSO as the inhibitor wells.
-
Add 50 µL of the enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
-
Initiate the reaction. Add 100 µL of the substrate working solution to all wells. The final volume in each well should be 200 µL.
-
Measure the fluorescence. Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every 60 seconds for 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is typically the slope of the initial phase of the reaction.
-
For enzyme kinetics, plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General experimental workflow for a protease inhibition assay.
Data Presentation
Table 1: Kinetic Parameters for this compound with Trypsin-Like Proteases
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Factor XIa | - | - | 1.2 x 10⁵ | [2] |
| Trypsin | 50 | 12 | 2.4 x 10⁵ | Hypothetical Data |
Note: Hypothetical data for Trypsin is provided for illustrative purposes and should be determined experimentally.
Table 2: Example IC50 Values for a Generic Serine Protease Inhibitor (AEBSF)
| Enzyme | Substrate | Inhibitor | IC50 (µM) |
| Trypsin | This compound | AEBSF | 100 |
Note: The IC50 value for AEBSF is an approximate value and can vary depending on the specific assay conditions.
Summary
The use of this compound in a 96-well plate fluorescence reader provides a sensitive, continuous, and high-throughput method for the study of trypsin-like serine proteases. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academia and the pharmaceutical industry to effectively utilize this valuable tool in their research and drug discovery efforts. Proper experimental design, including appropriate controls and data analysis, is crucial for obtaining accurate and reproducible results.
References
- 1. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 2. Boc-Phe-Ser-Arg-AMC.AcOH | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. glpbio.com [glpbio.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. bjcardio.co.uk [bjcardio.co.uk]
Application Notes and Protocols for In-Gel Zymography using Boc-Phe-Ser-Arg-MCA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of trypsin-like serine protease activity in biological samples using in-gel zymography with the fluorogenic substrate Boc-Phe-Ser-Arg-MCA (t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine 4-methylcoumaryl-7-amide). This technique allows for the sensitive detection and molecular weight estimation of active proteases.
Introduction
In-gel zymography is a powerful technique that combines the separation of proteins by electrophoresis with the enzymatic detection of their activity. This method is particularly useful for identifying specific proteases within complex biological mixtures. The use of the fluorogenic substrate this compound allows for the direct, sensitive, and quantitative detection of proteases that recognize and cleave this specific peptide sequence. Upon cleavage of the substrate by a target protease, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, producing a fluorescent band at the location of the enzyme in the gel. This technique is significantly more sensitive than traditional zymography methods that rely on protein staining.
This compound is a substrate for a variety of trypsin-like serine proteases, including but not limited to:
-
Trypsin
-
Tryptase
-
Coagulation Factor XIa
-
Acrosin
Principle of the Assay
The in-gel zymography technique with this compound involves the co-polymerization of the fluorogenic substrate within a polyacrylamide gel. Protein samples are separated under non-reducing conditions by SDS-PAGE. Following electrophoresis, the gel is washed to remove SDS and allow for the renaturation of the separated proteases. The gel is then incubated in a developing buffer that provides the optimal conditions for enzymatic activity. Proteases in the gel cleave the this compound substrate, releasing the fluorescent AMC molecule. The resulting fluorescent bands, corresponding to the location of the active proteases, are visualized under UV light. The intensity of the fluorescence is proportional to the enzymatic activity.
Experimental Workflow
Caption: Experimental workflow for in-gel zymography with this compound.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl
-
Sodium dodecyl sulfate (SDS)
-
Glycerol
-
Bromophenol blue
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Triton X-100
-
Calcium chloride (CaCl₂)
-
Sodium chloride (NaCl)
-
Deionized water
Detailed Experimental Protocol
This protocol is adapted from methodologies for similar fluorogenic substrates and should be optimized for specific experimental conditions.
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.
-
Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8): Prepare a 1.5 M solution of Tris-HCl and adjust the pH to 8.8.
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): Prepare a 0.5 M solution of Tris-HCl and adjust the pH to 6.8.
-
10% (w/v) SDS: Prepare a 10% solution of SDS in deionized water.
-
10% (w/v) APS: Prepare a fresh 10% solution of APS in deionized water.
-
2X Non-reducing Sample Buffer:
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) SDS
-
20% (v/v) Glycerol
-
0.02% (w/v) Bromophenol blue
-
-
1X Running Buffer:
-
25 mM Tris base
-
192 mM Glycine
-
0.1% (w/v) SDS
-
-
Renaturing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
2.5% (v/v) Triton X-100
-
-
Developing Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
10 mM CaCl₂
-
Gel Preparation (for a 10% resolving gel)
-
In a conical tube, mix the following components for the resolving gel:
-
3.33 mL 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
3.9 mL Deionized water
-
100 µL 10% SDS
-
-
Add 20 µL of 10 mM this compound stock solution to the resolving gel mixture for a final concentration of 20 µM. Mix gently.
-
Add 50 µL of 10% APS and 10 µL of TEMED. Mix gently and immediately pour the gel between the glass plates, leaving space for the stacking gel.
-
Overlay with water-saturated isobutanol and allow the gel to polymerize for 30-60 minutes.
-
Pour off the isobutanol and rinse with deionized water.
-
Prepare the stacking gel by mixing:
-
0.67 mL 30% Acrylamide/Bis-acrylamide solution
-
1.25 mL 0.5 M Tris-HCl, pH 6.8
-
3.0 mL Deionized water
-
50 µL 10% SDS
-
-
Add 25 µL of 10% APS and 5 µL of TEMED. Mix gently, pour over the resolving gel, and insert the comb.
-
Allow the stacking gel to polymerize for 30 minutes.
Sample Preparation and Electrophoresis
-
Mix protein samples (e.g., cell lysates, conditioned media) with an equal volume of 2X non-reducing sample buffer.
-
Do not heat the samples. Incubate at room temperature for 10 minutes.
-
Load the samples into the wells of the polymerized gel.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.
Renaturation and Development
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice for 20 minutes each in 50 mL of renaturing buffer with gentle agitation at room temperature. This step removes the SDS and allows the proteases to renature.
-
Wash the gel for 10 minutes in deionized water to remove the Triton X-100.
-
Incubate the gel in 50 mL of developing buffer at 37°C. The optimal incubation time will vary depending on the enzyme concentration and should be determined empirically (typically 1-16 hours).
Visualization and Quantification
-
Visualize the fluorescent bands using a UV transilluminator (excitation ~365 nm, emission ~450 nm).
-
Capture the image using a gel documentation system.
-
Quantify the intensity of the fluorescent bands using image analysis software (e.g., ImageJ). The band intensity is proportional to the amount of active protease.
Data Presentation
The following table provides illustrative quantitative data for trypsin activity as determined by in-gel zymography with this compound.
| Trypsin Concentration (ng) | Relative Fluorescent Units (RFU) |
| 1 | 1500 |
| 5 | 7200 |
| 10 | 15500 |
| 25 | 38000 |
| 50 | 75000 |
Note: This data is for illustrative purposes only. Actual results may vary depending on experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No fluorescent bands | Inactive enzyme | Ensure proper sample handling and storage to maintain enzyme activity. |
| Insufficient incubation time | Increase the incubation time in the developing buffer. | |
| Incorrect pH of buffers | Verify the pH of all buffers. | |
| High background fluorescence | Incomplete removal of SDS | Increase the duration and/or number of washes in renaturing buffer. |
| Substrate degradation | Protect the this compound stock solution and the gel from light. | |
| Smeared bands | Protein overloading | Reduce the amount of protein loaded onto the gel. |
| Incomplete renaturation | Ensure thorough washing with renaturing buffer. |
Signaling Pathway Diagram (Illustrative)
While this technique directly measures enzyme activity rather than a full signaling pathway, the activation of certain proteases can be a key event in a signaling cascade. For example, the activation of Factor XI to Factor XIa is a critical step in the intrinsic pathway of blood coagulation.
Caption: Activation of Factor XI and detection by this compound.
This protocol provides a robust framework for the application of in-gel zymography with this compound. For optimal results, it is recommended to empirically determine the ideal substrate concentration, incubation times, and buffer conditions for your specific application.
Troubleshooting & Optimization
How to reduce high background fluorescence in Boc-phe-ser-arg-mca assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Boc-Phe-Ser-Arg-MCA in serine protease activity assays. Our goal is to help you overcome common challenges, with a specific focus on mitigating high background fluorescence to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of trypsin-like serine proteases (TLSPs).[1][2] It consists of a peptide sequence (Boc-Phe-Ser-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When a TLSP cleaves the peptide bond after the Arginine (Arg) residue, the AMC molecule is released, resulting in a measurable increase in fluorescence.
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum around 380 nm and an emission maximum around 460 nm.
Q3: How should I prepare and store the this compound substrate?
For optimal stability, the lyophilized substrate should be stored at -20°C in the dark.[3] To prepare a stock solution, it is recommended to dissolve the substrate in dimethyl sulfoxide (DMSO).[2][4] This DMSO stock solution is stable for over a month when stored at -20°C and protected from moisture and light.[3] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the primary causes of high background fluorescence in my assay?
High background fluorescence can stem from several sources:
-
Substrate Autohydrolysis: Spontaneous breakdown of the substrate in the assay buffer, leading to the release of AMC without enzymatic activity.
-
Contaminating Proteases: Presence of other proteases in your enzyme preparation or sample that can cleave the substrate.
-
Autofluorescence: Intrinsic fluorescence from your sample (e.g., cell lysates, media components) or the assay plate itself.
-
High Substrate Concentration: Using an excessive concentration of the substrate can lead to higher background signal.
-
Sub-optimal Assay Conditions: Inappropriate pH or buffer composition can contribute to substrate instability and higher background.
Troubleshooting Guide: Reducing High Background Fluorescence
High background fluorescence can significantly impact the sensitivity and accuracy of your this compound assay. The following troubleshooting guide provides a systematic approach to identify and address the root causes of this issue.
Problem 1: High Background in "No Enzyme" Control Wells
This indicates that the substrate is breaking down or fluorescing without any enzymatic activity.
Caption: Troubleshooting workflow for high background in negative controls.
| Potential Cause | Recommended Action | Expected Outcome |
| Substrate Autohydrolysis | Incubate the substrate in your assay buffer without the enzyme for the duration of your experiment and measure fluorescence. | Minimal increase in fluorescence over time. |
| Sub-optimal Buffer pH | Perform a pH titration of your assay buffer (e.g., from pH 7.0 to 8.5) and measure the background fluorescence of the substrate at each pH. Trypsin-like serine proteases are generally most active and stable around pH 8.0. | Identification of a pH that minimizes substrate autohydrolysis while maintaining enzyme activity. |
| Poor Substrate Quality | If the substrate has been stored improperly or is old, it may have degraded. Purchase fresh substrate and repeat the control experiment. | Lower background fluorescence with the new substrate. |
| Assay Buffer Components | Certain buffer components can affect substrate stability. Test alternative buffer systems (e.g., Tris-HCl vs. HEPES). | A buffer system that provides lower background signal. |
Problem 2: High Background Signal in All Wells (Including Enzyme Wells)
This suggests a more general issue with the assay components or setup.
Caption: Potential sources of universally high background fluorescence.
| Potential Cause | Recommended Action | Expected Outcome |
| High Substrate Concentration | Titrate the substrate concentration in your assay. Start with a concentration around the Km of the enzyme for the substrate, if known, and test several dilutions below that. | A lower substrate concentration that provides a good signal-to-background ratio. |
| Autofluorescence | Measure the fluorescence of your sample and assay plate without the addition of the substrate. If high, consider using black, non-binding microplates and diluting your sample if possible. | Reduced background signal from the plate and sample. |
| DMSO Concentration | If using a high concentration of DMSO from your substrate stock, this may affect fluorescence. Keep the final DMSO concentration in the assay low (ideally <1%). | Minimal impact of the solvent on the background fluorescence. |
| Contamination | Ensure all reagents and equipment are free from contaminating proteases. Use sterile, filtered buffers and pipette tips. | Reduced background signal upon using fresh, clean reagents. |
Experimental Protocols
Protocol 1: Optimizing Substrate Concentration
This protocol will help you determine the optimal this compound concentration that minimizes background while providing a robust signal.
Materials:
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Purified trypsin-like serine protease
-
Black 96-well microplate
Procedure:
-
Prepare a serial dilution of the this compound substrate in Assay Buffer. Aim for a final concentration range of 1 µM to 100 µM in the assay wells.
-
In a 96-well plate, set up the following wells:
-
Blank: Assay Buffer only.
-
Substrate Controls: Each concentration of the substrate dilution series in Assay Buffer (no enzyme).
-
Enzyme Reactions: Each concentration of the substrate dilution series with a fixed, optimized concentration of your enzyme.
-
-
Initiate the reaction by adding the enzyme to the "Enzyme Reactions" wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) and protect it from light.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 5 minutes for 60 minutes) in a kinetic plate reader.
-
Data Analysis:
-
Subtract the fluorescence of the "Blank" wells from all other readings.
-
Plot the fluorescence of the "Substrate Controls" over time to assess autohydrolysis at each concentration.
-
Plot the initial reaction rates from the "Enzyme Reactions" against the substrate concentration.
-
Choose the lowest substrate concentration that gives a strong enzymatic signal with minimal autohydrolysis.
-
Illustrative Data Table for Substrate Optimization:
| Substrate Conc. (µM) | Background Fluorescence (RFU at 60 min) | Initial Rate (RFU/min) | Signal-to-Background Ratio |
| 100 | 1500 | 800 | 1.5 |
| 50 | 800 | 750 | 2.9 |
| 25 | 400 | 600 | 4.0 |
| 10 | 150 | 400 | 6.7 |
| 5 | 80 | 250 | 7.8 |
| 1 | 50 | 80 | 5.1 |
Note: The above data is for illustrative purposes. Your results may vary.
Protocol 2: Determining Optimal pH
This protocol will help identify the pH that maximizes enzyme activity while minimizing substrate autohydrolysis.
Materials:
-
This compound substrate stock solution
-
A series of Assay Buffers with varying pH values (e.g., Tris-HCl from pH 7.0 to 9.0 in 0.5 unit increments)
-
Purified trypsin-like serine protease
-
Black 96-well microplate
Procedure:
-
In a 96-well plate, set up wells for each pH value to be tested. For each pH, include:
-
Blank: Assay Buffer at that pH.
-
Substrate Control: A fixed, optimized concentration of the substrate in the corresponding pH buffer (no enzyme).
-
Enzyme Reaction: The fixed substrate concentration with a fixed concentration of your enzyme in the corresponding pH buffer.
-
-
Initiate the reactions and incubate the plate as described in Protocol 1.
-
Measure fluorescence kinetically.
-
Data Analysis:
-
Subtract the blank values for each respective pH.
-
Compare the rate of fluorescence increase in the "Substrate Control" wells at each pH to determine the effect of pH on autohydrolysis.
-
Compare the initial reaction rates in the "Enzyme Reaction" wells at each pH to determine the optimal pH for enzyme activity.
-
Select the pH that provides the best balance of high enzyme activity and low substrate autohydrolysis.
-
Illustrative Data Table for pH Optimization:
| pH | Autohydrolysis Rate (RFU/min) | Enzyme Activity (RFU/min) |
| 7.0 | 5 | 300 |
| 7.5 | 8 | 500 |
| 8.0 | 12 | 700 |
| 8.5 | 25 | 650 |
| 9.0 | 50 | 500 |
Note: The above data is for illustrative purposes. Your results may vary.
Signaling Pathway and Experimental Workflow Diagrams
Enzymatic Cleavage of this compound
The enzymatic reaction involves the cleavage of the amide bond between Arginine and the 7-amino-4-methylcoumarin (AMC) moiety by a trypsin-like serine protease.
Caption: Enzymatic cleavage of this compound by a trypsin-like serine protease.
General Experimental Workflow
The following diagram outlines the key steps in performing a this compound assay.
Caption: General workflow for a this compound kinetic assay.
References
Preventing photobleaching of AMC in a time-course experiment.
Welcome to the technical support center for researchers utilizing 7-amino-4-methylcoumarin (AMC) in time-course fluorescence experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize photobleaching and acquire high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: My AMC signal is bleaching rapidly during my time-course experiment. What are the primary causes?
A1: Rapid photobleaching of AMC is a common issue in time-lapse imaging. The primary causes are excessive exposure to excitation light, high laser power, and the inherent photolability of the fluorophore. In the excited state, fluorophores like AMC can undergo irreversible chemical changes, rendering them non-fluorescent. This process is exacerbated by the presence of molecular oxygen, which can lead to the formation of reactive oxygen species that damage the fluorophore.[1][2][3]
Q2: How can I minimize photobleaching without compromising my signal-to-noise ratio?
A2: Balancing signal strength and photostability is key. Here are several strategies:
-
Optimize Imaging Parameters: Use the lowest possible laser power that still provides a detectable signal. Increase the gain on your detector to amplify the signal, rather than increasing the excitation intensity.[3]
-
Minimize Exposure Time: Reduce the duration of each exposure and increase the time interval between acquisitions to the longest period that still captures the dynamics of your biological process.[4]
-
Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium or live-cell imaging buffer. These reagents work by scavenging free radicals and reducing the rate of photobleaching.[5][6]
-
Choose the Right Hardware: If available, use a high-quantum-yield detector, such as an sCMOS or EMCCD camera, which is more efficient at capturing emitted photons.[7]
Q3: Are there alternatives to AMC that are more photostable for long-term imaging?
A3: Yes, several blue-emitting fluorophores have been engineered for enhanced photostability. For example, derivatives of coumarin, such as those with fluorine substitutions, have been developed to improve photostability and quantum yield.[8] When selecting an alternative, consider the excitation and emission spectra to ensure compatibility with your existing filter sets and other fluorophores in your experiment.
Q4: Can I correct for photobleaching after I've acquired my images?
A4: Yes, several post-acquisition correction methods can be applied to time-series data to compensate for photobleaching. These algorithms typically fit an exponential decay curve to the fluorescence intensity over time and then normalize the data.[9][10][11][12] Popular imaging software like ImageJ (Fiji) have plugins available for bleach correction.[9][10] However, it's important to note that these corrections can sometimes introduce artifacts, so minimizing photobleaching during acquisition is always the preferred approach.
Troubleshooting Guide
This section addresses specific issues you might encounter during your time-course experiments with AMC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very weak initial AMC signal | - Incorrect filter set for AMC excitation/emission.- pH of the imaging buffer is outside the optimal range for AMC fluorescence.- Substrate concentration is too low.- The AMC-peptide conjugate is not being cleaved. | - Verify that your microscope's filter set is appropriate for AMC (Excitation ~350 nm, Emission ~450 nm).- Ensure your imaging buffer is within a pH range of 6.5-7.5.- Titrate the substrate concentration to find the optimal working concentration.- Confirm the activity of your enzyme with a positive control. |
| Fluorescence signal decreases too quickly | - Laser power is too high.- Exposure time is too long.- Time interval between acquisitions is too short.- Lack of antifade reagent. | - Reduce laser power to the minimum necessary for a good signal.- Use shorter exposure times and increase detector gain.- Increase the time between image captures.- Add a commercially available antifade reagent to your imaging medium. |
| High background fluorescence | - Autofluorescence from cells or medium.- Unbound AMC substrate in the solution. | - Use a phenol red-free imaging medium.- Image a control sample without the AMC substrate to determine the level of autofluorescence.- If possible, wash cells to remove excess unbound substrate before imaging. |
| Inconsistent fluorescence intensity between experiments | - Variation in lamp/laser output.- Different incubation times or temperatures.- Pipetting errors. | - Warm up the microscope's light source before starting your experiment to ensure stable output.- Standardize all experimental conditions, including incubation times and temperatures.- Use calibrated pipettes and prepare a master mix of reagents to minimize pipetting variability.[13] |
| Cellular stress or death during live-cell imaging | - Phototoxicity from prolonged exposure to excitation light.- Unsuitable imaging medium or environmental conditions. | - Minimize light exposure by reducing laser power, exposure time, and frequency of acquisition.- Use a live-cell imaging solution and maintain proper temperature, humidity, and CO2 levels.[14][15] |
Experimental Protocols
Protocol: Caspase-3 Activity Assay in Live Cells Using a Fluorogenic AMC Substrate
This protocol describes a time-course experiment to measure the activity of caspase-3, a key enzyme in the apoptosis signaling pathway, using the fluorogenic substrate Ac-DEVD-AMC.
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom 96-well plate)
-
Ac-DEVD-AMC substrate (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
Live-cell imaging medium (phenol red-free)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control
-
Fluorescence microscope with environmental control (temperature, CO2) and appropriate filter sets for AMC (Excitation: ~350-380 nm; Emission: ~440-460 nm)[9][10][11][16]
Procedure:
-
Cell Preparation: Seed cells in the imaging dish and allow them to adhere and grow to the desired confluency.
-
Induction of Apoptosis: Treat the cells with the apoptosis-inducing agent at a predetermined concentration and for a specific duration to activate caspase-3. Include an untreated control group.
-
Substrate Loading: Prepare a working solution of the Ac-DEVD-AMC substrate in the live-cell imaging medium. The final concentration will need to be optimized for your cell type but is typically in the range of 10-50 µM.[10][16]
-
Negative Control: In a separate set of wells, pre-incubate cells with the caspase-3 inhibitor for 30-60 minutes before adding the AMC substrate.
-
Imaging Setup:
-
Place the imaging dish on the microscope stage and allow the temperature and CO2 to equilibrate.
-
Set the excitation and emission filters for AMC.
-
Adjust the imaging parameters to minimize photobleaching:
-
Use the lowest laser power that provides a detectable signal.
-
Set a short exposure time (e.g., 50-200 ms).
-
Choose a time interval appropriate for the expected kinetics of caspase-3 activation (e.g., images every 5-15 minutes).
-
-
-
Time-Lapse Acquisition: Add the Ac-DEVD-AMC substrate solution to the wells and immediately begin the time-lapse imaging.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the cells in each image over time.
-
If significant photobleaching is observed, apply a bleach correction algorithm.[9][10][12]
-
Plot the fluorescence intensity as a function of time. The rate of increase in fluorescence is proportional to the caspase-3 activity.
-
Data Presentation
While specific quantitative data for AMC photobleaching is highly dependent on the experimental setup (e.g., laser power, pixel dwell time, objective NA), the following table provides a qualitative comparison of the photostability of common blue fluorophores.
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Photostability | Notes |
| AMC | ~344 | ~440 | Moderate | Prone to photobleaching, especially with high laser power.[2] |
| DAPI | ~358 | ~461 | Moderate to High | Can cause phototoxicity with prolonged UV excitation. |
| Hoechst 33342 | ~350 | ~461 | Moderate to High | Similar to DAPI, UV excitation can be phototoxic. |
| Alexa Fluor 350 | ~346 | ~442 | High | Generally more photostable than unconjugated coumarins. |
| Brilliant Violet 421 | ~405 | ~421 | High | Bright and photostable, excited by the 405 nm laser line. |
Visualization of Signaling Pathways and Workflows
Caspase-3 Activation Signaling Pathway
The following diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic apoptosis pathways. AMC-based substrates are used to measure the activity of effector caspases like Caspase-3.
Troubleshooting Workflow for AMC Photobleaching
This workflow provides a logical sequence of steps to diagnose and resolve issues with AMC photobleaching in time-course experiments.
References
- 1. scispace.com [scispace.com]
- 2. Bot Detection [iris-biotech.de]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. caspase3 assay [assay-protocol.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Seeing is believing? A beginners' guide to practical pitfalls in image acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Time-lapse Fluorescence Microscopy to Study Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.cellsignal.com [media.cellsignal.com]
Optimizing Substrate Concentration for Boc-Phe-Ser-Arg-MCA Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the substrate concentration for Boc-Phe-Ser-Arg-MCA assays. This fluorogenic substrate is a critical tool for studying the activity of trypsin-like serine proteases, and proper assay setup is paramount for obtaining accurate and reproducible data.
Understanding the this compound Assay
This compound is a synthetic peptide substrate containing the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond between Arginine (Arg) and MCA by a trypsin-like serine protease, the free AMC is released, resulting in a measurable increase in fluorescence. This allows for the sensitive detection of enzyme activity.[1][2]
Key enzymes that can be assayed using this substrate include:
The general workflow for this assay involves incubating the enzyme with the substrate and monitoring the increase in fluorescence over time.
FAQs: Experimental Setup and Optimization
Q1: What is the recommended starting concentration for the this compound substrate?
A1: The optimal substrate concentration is dependent on the specific enzyme and experimental conditions. However, a common starting point for optimization is a concentration range of 10 µM to 100 µM. For determining the Michaelis-Menten constant (Km), it is advisable to test a wider range of concentrations, from 0.1x Km to 10x Km, if the approximate Km is known. If the Km is unknown, a broad range from 1 µM to 200 µM can be a good starting point for the titration experiment.
Q2: How do I prepare and store the this compound substrate?
A2: The this compound substrate is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[3][4][5] It is crucial to protect the stock solution from light and moisture. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once dissolved in DMSO, the stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles and is generally stable for at least one month.[7]
Q3: What are the typical excitation and emission wavelengths for detecting free AMC?
A3: The optimal excitation wavelength for free AMC is around 380 nm, and the emission wavelength is approximately 460 nm.[2] It is recommended to confirm the optimal wavelengths using your specific fluorescence plate reader.
Experimental Protocol: Substrate Titration to Determine Optimal Concentration
This protocol outlines the steps to determine the optimal substrate concentration for your specific enzyme and assay conditions. The goal is to find the substrate concentration that results in a maximal reaction velocity (Vmax) without causing substrate inhibition.
Materials:
-
This compound substrate
-
Purified enzyme of interest
-
Assay buffer (e.g., Tris or HEPES-based buffer, pH 7.5-8.5)
-
DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve the this compound powder in DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions of the Substrate: Create a series of substrate dilutions in the assay buffer. The final concentrations in the well should typically range from 1 µM to 200 µM.
-
Prepare the Enzyme Solution: Dilute the enzyme in the assay buffer to the desired working concentration. The optimal enzyme concentration should be determined in a separate experiment (enzyme titration) to ensure a linear reaction rate over the desired time course.
-
Set up the Assay Plate:
-
Add a constant volume of the enzyme solution to each well of the 96-well plate.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control to measure any intrinsic fluorescence from the enzyme preparation.
-
-
Initiate the Reaction: Add the serially diluted substrate solutions to the wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).[2] Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" controls) from the fluorescence readings of the corresponding experimental wells.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration. This will generate a Michaelis-Menten curve.
-
The optimal substrate concentration for routine assays is typically at or slightly above the Km value, where the enzyme is saturated with the substrate and the reaction rate is near its maximum.
-
| Parameter | Typical Range | Notes |
| Substrate Concentration | 1 - 200 µM | A wider range may be needed depending on the enzyme's Km. |
| Enzyme Concentration | Varies | Should be optimized to ensure a linear reaction rate. |
| DMSO Concentration | < 5% | High concentrations of DMSO can inhibit enzyme activity. |
| Incubation Temperature | 25 - 37 °C | Should be kept consistent throughout the experiment. |
| pH | 7.5 - 8.5 | Optimal pH can vary depending on the enzyme. |
Table 1: Typical Assay Parameters
References
- 1. Boc-Phe-Ser-Arg-AMC.AcOH | Benchchem [benchchem.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Boc-Phe-Ser-Arg-AMC › PeptaNova [peptanova.de]
- 7. mybiosource.com [mybiosource.com]
Effect of pH and temperature on Boc-phe-ser-arg-mca hydrolysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate Boc-Phe-Ser-Arg-MCA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic fluorogenic substrate used to measure the activity of certain proteases. Upon cleavage of the amide bond after the Arginine (Arg) residue by an enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This substrate is commonly used for enzymes like tryptase, factor XIa, and acrosin.[1][2][3]
Q2: What is the optimal pH for the hydrolysis of this compound?
The optimal pH for hydrolysis is dependent on the specific enzyme being assayed. For instance, rat mast cell tryptase shows optimal activity in a pH range of 6.5-8.0, while ascidian acrosin is most active at a more alkaline pH of 8.5-9.0.[1] It is crucial to determine the optimal pH for your specific enzyme and experimental conditions.
Q3: What is the recommended incubation temperature for assays using this compound?
Similar to pH, the optimal temperature is enzyme-dependent. Many assays with mammalian enzymes are initially run at 37°C to mimic physiological conditions. However, the thermostability of the enzyme and the substrate should be considered. It is recommended to perform a temperature optimization experiment for your specific enzyme.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) to prevent aggregation in aqueous buffers.[1][2] A stock solution in DMSO is stable for more than a month when stored at -20°C and protected from moisture and light.[4] The undissolved peptide should also be stored at -20°C in the dark.[4][5]
Q5: What are the excitation and emission wavelengths for the liberated AMC fluorophore?
The liberated 7-amino-4-methylcoumarin (AMC) can be detected by measuring fluorescence with an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 440-460 nm.
Data Summary
The following tables summarize the known effects of pH on the activity of specific enzymes with this compound. Data on the temperature dependence is less available in a quantitative format and should be determined empirically.
Table 1: Effect of pH on Tryptase Activity
| pH | Relative Activity (%) |
| 6.0 | ~ 40 |
| 7.0 | ~ 80 |
| 8.0 | 100 |
| 9.0 | ~ 75 |
| 10.0 | ~ 50 |
Note: Data is approximate and based on typical tryptase activity profiles. The optimal pH can vary with buffer composition and enzyme source.
Table 2: General Temperature Guidelines
| Temperature Range (°C) | Expected Effect on a Mesophilic Enzyme |
| 4 - 20 | Low enzyme activity. |
| 25 - 40 | Increasing activity, with an optimum typically in this range (e.g., 37°C). |
| 45 - 55 | Activity may start to decrease due to enzyme denaturation. |
| > 60 | Significant loss of activity for most mammalian proteases. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines a general procedure to determine the optimal pH for an enzyme-catalyzed hydrolysis of this compound.
Materials:
-
Enzyme of interest
-
This compound substrate
-
A series of buffers with overlapping pH ranges (e.g., citrate, phosphate, Tris-HCl, borate) covering a pH range from 4.0 to 10.0.
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of reaction buffers , each at a different pH.
-
Set up the assay plate:
-
In each well, add the reaction buffer of a specific pH.
-
Add a fixed amount of the enzyme to each well.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the reaction by adding the this compound substrate to each well.
-
Immediately begin kinetic measurement in a fluorometric plate reader, recording the increase in fluorescence over time.
-
Calculate the initial reaction velocity for each pH value from the linear portion of the progress curve.
-
Plot the reaction velocity against pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature
This protocol provides a method to determine the optimal temperature for your enzymatic assay.
Materials:
-
Enzyme of interest
-
This compound substrate
-
Optimal reaction buffer (as determined in Protocol 1)
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader with temperature control
Procedure:
-
Prepare the reaction mixture containing the optimal buffer and enzyme.
-
Set up the assay plate with the reaction mixture.
-
Equilibrate the plate reader to the first desired temperature.
-
Place the plate in the reader and allow it to equilibrate to the set temperature for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the kinetic activity as described previously.
-
Repeat the experiment at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).
-
Plot the reaction velocity against temperature to identify the optimal temperature.
Visualizations
Caption: Workflow for determining optimal pH and temperature.
Caption: Troubleshooting logic for low enzyme activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low signal | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Substrate precipitated. 4. Incorrect reader settings. | 1. Use a fresh aliquot of enzyme; verify activity with a control substrate if available. 2. Verify the pH of your buffer; perform a pH optimization assay. 3. Ensure the substrate is fully dissolved in DMSO before diluting in aqueous buffer. 4. Check that the excitation and emission wavelengths are set correctly for AMC. |
| High background fluorescence | 1. Autohydrolysis of the substrate. 2. Contaminated buffer or reagents. 3. High concentration of substrate. | 1. Run a no-enzyme control to measure the rate of substrate autohydrolysis. 2. Use fresh, high-purity water and reagents. 3. Titrate the substrate concentration to find a balance between a robust signal and low background. |
| Non-linear reaction progress | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity. 2. Check the stability of your enzyme at the assay temperature and pH over the time course of the experiment. 3. Dilute the enzyme to slow down the reaction and minimize the accumulation of product. |
| Inconsistent results | 1. Pipetting errors. 2. Temperature fluctuations. 3. Substrate degradation. | 1. Use calibrated pipettes and ensure proper mixing. 2. Ensure the plate reader and all reagents are properly temperature-controlled. 3. Protect the substrate stock solution from light and repeated freeze-thaw cycles. |
References
- 1. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation Factor XIa, Human Plasma Coagulation Factor XIa, Human Plasma, is a native coagulation factor XIa prepared from homogeneous Factor XI by activation with human Factor XIIa. Factor XIIa is removed after activation. [sigmaaldrich.com]
- 3. enzymeresearch.com [enzymeresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. cellsystems.eu [cellsystems.eu]
Dealing with inner filter effect in highly concentrated samples.
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the inner filter effect (IFE) in highly concentrated samples during fluorescence spectroscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is a phenomenon that causes a non-linear relationship between fluorescence intensity and the concentration of a fluorophore, particularly in highly concentrated solutions.[1][2] It leads to inaccuracies in fluorescence measurements and spectral distortions.[3] The effect arises from the absorption of light by the sample itself and is categorized into two types:
-
Primary Inner Filter Effect: This occurs when the excitation light is attenuated as it passes through the sample. Molecules near the light source absorb a significant portion of the light, leaving less available for molecules deeper in the sample, which leads to lower-than-expected fluorescence emission from the center of the cuvette.[4][5]
-
Secondary Inner Filter Effect: This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector.[3][5] This is most significant when there is a substantial overlap between the absorption and emission spectra of the fluorophore.[3]
Q2: How can I tell if my measurements are affected by the inner filter effect?
A2: A primary indicator of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus sample concentration.[3][6] As you increase the concentration, the fluorescence signal will plateau or even decrease instead of increasing proportionally.[6] A good rule of thumb is to first measure the absorbance (Optical Density or OD) of your sample at the excitation wavelength. If the absorbance is greater than 0.1, your measurements are likely to be significantly affected by IFE.[3][6] Even at an absorbance of 0.06, the error can be around 8%.[2][7]
Q3: Is the inner filter effect the same as fluorescence quenching?
A3: No, they are distinct phenomena. The inner filter effect is a result of light absorption by the sample, which reduces the amount of excitation light reaching the fluorophore or the amount of emitted light reaching the detector.[4] Quenching, on the other hand, involves non-radiative energy transfer processes that occur due to molecular interactions and collisions, which decrease the quantum yield of the fluorophore.[4]
Q4: Can I avoid the inner filter effect completely?
A4: The inner filter effect is always present to some degree since the absorbance of a sample is never zero.[4] However, its impact can be minimized to a negligible level. The goal is to ensure that any loss of intensity due to IFE does not vary between measurements, which would distort the results.[4]
Troubleshooting Guide
If you suspect the inner filter effect is impacting your results, follow this troubleshooting workflow.
Data Presentation: Impact of IFE
The inner filter effect introduces a predictable error in fluorescence intensity that correlates with the sample's absorbance.
| Sample Absorbance (OD) at λex | Approximate Error in Fluorescence Intensity | Recommendation |
| < 0.05 | Minimal (< 5%) | Acceptable for most applications.[5][8] |
| 0.06 | ~8% | Correction may be needed for quantitative analysis.[2][7] |
| 0.10 | ~10% or higher | Mitigation or correction is strongly recommended.[6] |
| > 0.10 | Significant and Non-linear | Mitigation or correction is mandatory.[3] |
The following table illustrates the typical effect of IFE on a concentration-dependent experiment and the result after applying a correction formula.
| Analyte Concentration | Uncorrected Fluorescence (a.u.) | Corrected Fluorescence (a.u.) | Linearity |
| Low | Linear Increase | Linear Increase | Maintained |
| Medium | Plateauing Increase | Linear Increase | Recovered |
| High | Plateau / Decrease | Linear Increase | Recovered |
Experimental Protocols
Protocol 1: Sample Dilution to Mitigate IFE
This is the most direct method to reduce the inner filter effect.[3]
-
Prepare a dilution series: Create a series of dilutions of your highly concentrated sample using a non-fluorescent buffer.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution to identify a concentration that yields an absorbance of < 0.1 at the desired excitation wavelength.[3]
-
Measure Fluorescence: Excite the selected dilution in the fluorometer and record the emission spectrum.
-
Confirm Linearity: Measure the fluorescence intensity of several dilutions below the 0.1 absorbance threshold. Confirm that the relationship between concentration and fluorescence intensity is linear, indicating that IFE has been minimized.[3]
Protocol 2: Reducing Optical Path Length
If dilution is not feasible (e.g., due to weak signal), reducing the path length of the light through the sample can also mitigate IFE.[1]
-
Select Appropriate Cuvette: Instead of a standard 1 cm path length cuvette, use a micro-volume or short-path length cuvette (e.g., 1 mm, 2 mm, or 4 mm).[1][5] Triangular cuvettes can also be used.[3]
-
Measure Absorbance: Confirm that the absorbance of the concentrated sample in the short-path length cuvette is below 0.1 at the excitation wavelength.
-
Measure Fluorescence: Acquire the fluorescence spectrum using the short-path length cuvette.
-
Consider Front-Face Geometry: For highly turbid or concentrated samples, use a front-face sample holder. This configuration detects emission from the same surface illuminated by the excitation beam, dramatically reducing the path length.[3]
Protocol 3: Applying a Mathematical Correction for IFE
When experimental conditions cannot be changed, a mathematical correction can be applied to the measured fluorescence data. This requires measuring the sample's absorbance at both the excitation and emission wavelengths.
-
Acquire Fluorescence Spectrum: Measure the fluorescence emission spectrum of your sample and note the observed intensity (Fobs) at the emission maximum.
-
Acquire Absorbance Spectrum: Using a spectrophotometer, measure the absorbance of the exact same sample in the same cuvette.
-
Record Absorbance Values: Note the absorbance value at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Apply Correction Formula: Use the following equation to calculate the corrected fluorescence intensity (Fcorr):[1]
-
Fcorr = Fobs × 10[(Aex + Aem)/2]
-
-
Analyze Corrected Data: Use the Fcorr values for your quantitative analysis. This method helps to recover the linear relationship between concentration and fluorescence intensity.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. static.horiba.com [static.horiba.com]
- 3. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. srs.tcu.edu [srs.tcu.edu]
- 6. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 7. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Inner Filter Effects: Conducting Fluorescence Experiments with Highly Absorbing Samples - ProQuest [proquest.com]
Stability of Boc-phe-ser-arg-mca in aqueous solution over time.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of the fluorogenic substrate Boc-phe-ser-arg-mca in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Proper storage is crucial to maintain the integrity of the substrate. Recommendations for both the lyophilized powder and solutions are summarized below.
| Form | Storage Temperature | Duration | Storage Conditions |
| Lyophilized Powder | -20°C | Long-term | Protect from light.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from moisture and light.[2][3] |
| -80°C | Up to 6 months | Protect from moisture and light.[2][4] |
Q2: What is the recommended solvent for the stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][5][6] The acetate counterion form of the substrate enhances its aqueous solubility.
Q3: What is the stability of this compound in aqueous solutions?
Q4: At what wavelengths should I measure fluorescence?
For assays using this compound, the release of the fluorogenic group, 7-amino-4-methylcoumarin (AMC), is monitored. The recommended excitation and emission wavelengths are approximately 380 nm and 460 nm, respectively.
Troubleshooting Guides
This section addresses common issues encountered during enzymatic assays using this compound.
Issue 1: Low or No Fluorescence Signal
A weak or absent signal can stem from several factors, from reagent integrity to instrument settings.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.- Run a positive control with a known active enzyme. |
| Substrate Degradation | - Prepare fresh dilutions of the substrate from a properly stored DMSO stock.- Protect the substrate from light during handling and incubation. |
| Incorrect Wavelength Settings | - Verify that the plate reader is set to the correct excitation (~380 nm) and emission (~460 nm) wavelengths for AMC. |
| Improper Assay Buffer | - Ensure the assay buffer is at the optimal pH for the enzyme of interest. Tryptase, for example, has an optimal pH range of 6.5-8.0, while for acrosin it is 8.5-9.0. |
| Insufficient Incubation Time | - Optimize the incubation time to allow for sufficient substrate cleavage. |
Issue 2: High Background Fluorescence
Elevated background signal can mask the enzyme-specific signal, leading to inaccurate results.
| Potential Cause | Troubleshooting Step |
| Autohydrolysis of Substrate | - Minimize the time the substrate is in the aqueous buffer before the assay begins.- Run a "no-enzyme" control to quantify the background signal. |
| Contaminated Reagents | - Use high-purity water and reagents for all buffers.- Check for microbial contamination, which may introduce exogenous proteases. |
| Autofluorescence of Assay Components | - Some components in cell culture media or test compounds can be autofluorescent. Measure their fluorescence independently and subtract from the assay signal. |
| Incorrect Plate Type | - Use black, opaque microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk. |
Issue 3: Inconsistent or Variable Results
Lack of reproducibility can be frustrating. The following steps can help improve consistency.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. |
| Incomplete Reagent Mixing | - Gently mix all solutions thoroughly before and after adding them to the assay plate. |
| Temperature Fluctuations | - Ensure all reagents and the plate reader are at the specified assay temperature. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Alternatively, fill the outer wells with buffer or water. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the substrate is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Enzyme Activity Assay
-
Prepare the Assay Buffer: Prepare an aqueous buffer at the optimal pH for the enzyme of interest (e.g., Tris-HCl or HEPES).
-
Dilute the Substrate: Immediately before use, dilute the this compound stock solution to the final working concentration in the assay buffer.
-
Set up the Assay Plate:
-
Add the assay buffer to all wells of a black, 96-well microplate.
-
Add the enzyme solution to the appropriate wells.
-
Include a "no-enzyme" control (buffer only) and a "substrate-only" control (buffer and substrate).
-
-
Initiate the Reaction: Add the diluted substrate to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.
Visualizations
References
Impact of different buffer components on enzyme activity measurements.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of buffer components on enzyme activity measurements. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during enzymatic assays.
Frequently Asked Questions (FAQs)
Section 1: The Role of pH and Buffer Choice
Q1: Why is pH so critical for enzyme activity, and what happens if it's not optimal?
A1: The pH of the assay buffer is a critical factor because it directly influences the ionization state of the enzyme's amino acid residues, particularly those in the active site, as well as the substrate itself.[1][2][3] Every enzyme has an optimal pH range where it exhibits maximum activity.[4] Deviations from this optimal pH can alter the enzyme's three-dimensional structure, including the active site's shape, which can reduce its ability to bind the substrate.[3][5] Extreme pH values can lead to irreversible denaturation, where the enzyme permanently loses its structure and function.[3]
Q2: How do I select a buffer with the correct pH range for my experiment?
A2: The ideal buffer has a pKa (acid dissociation constant) value close to the desired experimental pH.[6][7] A buffer is most effective within a range of approximately ±1 pH unit from its pKa.[6][7] For most biochemical reactions, which occur between pH 6 and 8, you should select a buffer with a pKa in this region to ensure maximum buffering capacity.[6][8]
Q3: I use Tris buffer and my results are inconsistent, especially when I run experiments at different temperatures. Why?
A3: Tris buffer is known to have a pKa that is highly sensitive to temperature changes.[6][7] For example, a Tris buffer prepared at pH 7.0 at 4°C will drop to a pH of approximately 5.95 when used at 37°C.[6][7] This significant pH shift can dramatically alter enzyme activity and lead to inconsistent and unreliable results. If your assay involves temperature shifts, consider using a buffer with a pKa that is less sensitive to temperature, such as HEPES or MOPS.[4]
Q4: What are "Good's Buffers" and why are they recommended for biochemical assays?
A4: "Good's Buffers" are a set of twenty buffering agents selected and described by Norman Good and his colleagues in the mid-20th century specifically for biological research.[8][9] They were chosen based on several criteria that make them ideal for enzyme assays, including having a pKa between 6 and 8, high water solubility, minimal interaction with metal ions, and stability.[7][8][9] They are also designed to be biochemically inert, meaning they are less likely to interfere with the reaction being studied.[8][9]
Section 2: Ionic Strength and Salt Concentration
Q5: How does the ionic strength of the buffer affect enzyme activity?
A5: The ionic strength, or salt concentration, of the buffer can significantly impact enzyme activity by influencing the enzyme's conformation and stability.[4] Both excessively high and low ionic strengths can reduce enzyme performance.[10] Changes in ionic strength can alter electrostatic interactions within the protein and between the enzyme and its substrate, potentially affecting substrate binding and catalytic efficiency.[11][12]
Q6: My enzyme activity is lower than expected. Could the salt concentration be the issue?
A6: Yes, both high and low salt concentrations can inhibit enzyme activity. High salt levels, which can be introduced during DNA purification with spin columns, are known to inhibit some enzymes.[13] Conversely, very low ionic strength may not be sufficient to maintain the enzyme's native, active conformation.[10] It is often necessary to determine the optimal ionic strength for your specific enzyme and assay conditions empirically.
Section 3: Buffer Components and Additives
Q7: Can the buffer itself interact with my enzyme or substrate?
A7: Absolutely. Buffer components are not always inert and can interact with the assay system.[4][14] For instance, phosphate buffers can inhibit certain enzymes, like some kinases, by acting as a competitive inhibitor or by precipitating essential divalent cations like Ca²⁺.[4][15] Tris buffers contain a primary amine that can react with other molecules and are also known to chelate metal ions, which can be problematic for metalloenzymes.[4][14][16]
Q8: When should I include a chelating agent like EDTA in my buffer?
A8: Ethylenediaminetetraacetic acid (EDTA) is added to buffers to chelate, or bind, divalent metal ions. This is often done to inhibit metalloproteases that could degrade your enzyme of interest or to remove metal ions that might interfere with the reaction.[17] However, if your enzyme requires a metal cofactor for its activity (i.e., it is a metalloenzyme), adding EDTA will inhibit it by removing that essential cofactor.[14] It's also important to note that EDTA can sometimes inhibit enzymes through mechanisms other than metal chelation.[17]
Q9: What is the purpose of reducing agents like DTT or BME in an enzyme assay?
A9: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME) are used to prevent the oxidation of free sulfhydryl (-SH) groups on cysteine residues within the enzyme.[18] In an oxidizing environment, these groups can form disulfide bonds, which can alter the enzyme's structure and inactivate it.[18][19] Adding a reducing agent maintains a reducing environment, preserving the enzyme's active state, which is especially important for enzymes that are normally found inside the cell's reducing environment.[18]
Troubleshooting Guide
This section addresses common problems in a scenario-based Q&A format.
Problem 1: No or very low enzyme activity observed.
-
Question: I've set up my assay according to the protocol, but I'm seeing almost no product formation. What should I check first?
-
Answer:
-
Verify Buffer pH: Ensure the buffer's pH is correct and optimal for your enzyme. Remember that the pH of some buffers, like Tris, changes significantly with temperature.[6][7] Measure the pH at the temperature you will be running the assay.
-
Check for Inhibitory Components: Review your buffer composition. Are you using a phosphate buffer with a kinase?[4] Does your buffer contain EDTA while your enzyme requires a metal cofactor?[14]
-
Assess Enzyme Stability: The enzyme may be unstable in your buffer. Consider adding stabilizing agents like glycerol or BSA.[20] Also, ensure that a necessary reducing agent (like DTT) has been added if the enzyme is sensitive to oxidation.[18]
-
Confirm Reagent Preparation: Ensure all components, especially the buffer, were prepared correctly and are at the right concentration.[21]
-
Problem 2: High background signal or non-specific activity.
-
Question: My negative control (no enzyme) shows a high signal. What could be causing this?
-
Answer:
-
Buffer Interference: The buffer itself might be reacting with your substrate or interfering with your detection method. Some buffers absorb light at certain UV wavelengths.[8][9] Run a "buffer blank" control containing only the buffer and substrate to check for this.[22]
-
Substrate Instability: The substrate might be unstable at the pH of your buffer and could be breaking down non-enzymatically. Test this by incubating the substrate in the buffer without the enzyme and measuring product formation over time.
-
Contaminants: Your sample or reagents could be contaminated. For example, samples that have not been properly deproteinized can interfere with the assay.[21]
-
Problem 3: The assay results are not reproducible.
-
Question: I'm getting different results every time I run the same experiment. What are the likely buffer-related causes?
-
Answer:
-
Temperature-Dependent pH Shift: As mentioned, this is a major cause of irreproducibility when using buffers like Tris and performing reactions at different temperatures from where the buffer was prepared.[6][7]
-
Inconsistent Buffer Preparation: Small variations in buffer preparation (weighing, pH adjustment, final volume) can lead to batch-to-batch differences. Use a calibrated pH meter and follow a strict, documented protocol.
-
Buffer Aging/Stability: Some buffers can degrade over time or become contaminated. Prepare fresh buffer solutions regularly.
-
Data Presentation: Buffer Properties
Table 1: Common Biological Buffers ("Good's Buffers")
This table summarizes the properties of several "Good's Buffers" commonly used in enzyme assays.[8][23][24]
| Buffer Acronym | Full Name | pKa at 25°C | Useful pH Range |
| MES | 2-(N-morpholino)ethanesulfonic acid | 6.15 | 5.5 – 6.7 |
| Bis-Tris | Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane | 6.50 | 5.8 – 7.2 |
| PIPES | Piperazine-N,N′-bis(2-ethanesulfonic acid) | 6.76 | 6.1 – 7.5 |
| MOPS | 3-(N-morpholino)propanesulfonic acid | 7.20 | 6.5 – 7.9 |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 7.48 | 6.8 – 8.2 |
| TES | N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | 7.40 | 6.8 – 8.2 |
| Tricine | N-Tris(hydroxymethyl)methylglycine | 8.05 | 7.4 – 8.8 |
| Bicine | N,N-Bis(2-hydroxyethyl)glycine | 8.35 | 7.6 – 9.0 |
Table 2: Common Buffer Additives and Their Functions
| Additive | Typical Concentration | Primary Function | Potential Issues |
| EDTA | 1-10 mM | Chelates divalent metal ions to inhibit metalloproteases or remove interfering metals.[17] | Inhibits metalloenzymes that require divalent cations for activity. |
| DTT / β-Mercaptoethanol | 1-10 mM | Reducing agents that prevent oxidation of cysteine residues and maintain protein structure.[18][19] | Can interfere with assays involving specific dyes or metal ions. |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | A carrier protein that stabilizes enzymes by preventing denaturation and surface adsorption.[20] | Can introduce enzymatic contaminants; may bind to compounds of interest. |
| Glycerol / Sucrose | 5-20% (v/v) | Polyol stabilizers that help maintain protein hydration and native conformation.[25] | Can increase viscosity, affecting kinetics; may alter optimal pH. |
| NaCl / KCl | 50-200 mM | Provides ionic strength to maintain protein solubility and native conformation.[4] | High concentrations can inhibit enzyme activity or disrupt protein structure.[13] |
Visualizations and Workflows
Buffer Selection Logic
Caption: Decision tree for selecting an appropriate enzyme assay buffer.
Troubleshooting Workflow for Low Enzyme Activity
Caption: A logical workflow for troubleshooting low enzyme activity.
Experimental Protocols
Protocol 1: Preparation of a 1 M HEPES Stock Solution (pH 7.5)
Objective: To prepare a concentrated stock solution of HEPES buffer that can be diluted for use in various enzyme assays.
Materials:
-
HEPES free acid (FW: 238.3 g/mol )
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
0.22 µm sterile filter unit (optional)
Methodology:
-
Weigh out 238.3 g of HEPES free acid and add it to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a stir plate with a magnetic stir bar and allow the HEPES to dissolve. It will not fully dissolve until the pH is adjusted.
-
While stirring, slowly add NaOH solution to begin dissolving the HEPES and increase the pH. Use a pH meter to monitor the pH continuously.
-
Continue adding NaOH dropwise until the pH reaches exactly 7.5. Be careful not to overshoot the target pH.
-
Once the pH is stable at 7.5, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to exactly 1 L.
-
Transfer the solution to a clean, labeled storage bottle.
-
For long-term storage, the solution can be sterile-filtered using a 0.22 µm filter. Store at 4°C.
Protocol 2: Determining the Optimal pH for an Enzyme
Objective: To identify the pH at which an enzyme exhibits maximum catalytic activity.
Methodology:
-
Buffer Preparation: Prepare a set of at least 5-7 different buffers, each at the same molarity (e.g., 100 mM), covering a broad pH range (e.g., pH 5.0 to 9.0 in 0.5 pH unit increments). Use appropriate buffering agents for each pH value to ensure adequate buffering capacity (see Table 1).
-
Assay Setup: For each pH value, set up a reaction mixture in a microplate or cuvette. Each reaction should contain:
-
The buffer of a specific pH.
-
A fixed, non-limiting concentration of the substrate.
-
Any required cofactors.
-
Deionized water to reach the desired final volume.
-
-
Temperature Equilibration: Incubate the reaction mixtures at the optimal temperature for the enzyme for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding a fixed amount of the enzyme to each mixture.
-
Measure Activity: Immediately measure the rate of product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry). Ensure you are measuring the initial velocity of the reaction.[20]
-
Data Analysis: Plot the measured enzyme activity (reaction rate) as a function of pH. The pH value at the peak of the curve represents the enzyme's optimal pH.
Protocol 3: Optimizing Ionic Strength
Objective: To determine the optimal salt concentration for maximum enzyme activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of your optimal buffer (determined in Protocol 2) with no added salt.
-
Prepare a second, identical stock solution of the same buffer that also contains a high concentration of salt (e.g., 2 M NaCl).
-
-
Assay Setup: In a series of tubes or wells, create a gradient of salt concentrations by mixing the two buffer stocks in different ratios. For example, to test concentrations from 0 mM to 500 mM NaCl, you would mix the "no salt" and "2 M salt" buffers to achieve final concentrations of 0, 50, 100, 150, 200, 300, 400, and 500 mM NaCl. The pH and buffer concentration must remain constant across all samples.
-
Reaction Mixture: To each well, add the substrate and any cofactors.
-
Initiate and Measure: Equilibrate to the desired temperature, initiate the reaction by adding the enzyme, and measure the initial reaction velocity for each salt concentration.
-
Data Analysis: Plot the enzyme activity against the salt concentration. The concentration that yields the highest activity is the optimum for your assay conditions.
References
- 1. Khan Academy [khanacademy.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. monash.edu [monash.edu]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Buffers for Biochemical Reactions [worldwide.promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Good's buffers - Wikipedia [en.wikipedia.org]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Can DTT be used to activate enzymes? - Blog [hbynm.com]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. docs.abcam.com [docs.abcam.com]
- 22. youtube.com [youtube.com]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. interchim.fr [interchim.fr]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Boc-Phe-Ser-Arg-MCA Assay Troubleshooting
This technical support guide provides troubleshooting for researchers, scientists, and drug development professionals encountering non-linear kinetics in their Boc-Phe-Ser-Arg-MCA (Boc-FSR-MCA) assays. This document is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound assay is showing a downward curve in the progress plot, indicating the reaction is slowing down. What are the potential causes?
A1: A downward curving progress plot (a decrease in the rate of fluorescence increase over time) is a common observation and can be attributed to several factors:
-
Substrate Depletion: At high enzyme concentrations or after a prolonged reaction time, the substrate may be significantly consumed, leading to a decrease in the reaction rate as predicted by Michaelis-Menten kinetics.
-
Enzyme Instability: The protease may be losing activity over the course of the assay due to factors such as temperature, pH, or the presence of denaturing agents in the sample.
-
Product Inhibition: The fluorescent product, 7-amino-4-methylcoumarin (AMC), may inhibit the enzyme at high concentrations, causing the reaction to slow down as the product accumulates.
-
Photobleaching: If the sample is exposed to the excitation light for extended periods, the fluorescent product (AMC) may photobleach, leading to a lower-than-expected fluorescence signal.
Q2: My initial velocity plot (rate vs. substrate concentration) is not following a typical Michaelis-Menten curve and is showing a decrease in rate at high substrate concentrations. Why is this happening?
A2: This phenomenon is likely due to substrate inhibition . At very high concentrations, the this compound substrate may bind to the enzyme in a non-productive manner, forming an inactive enzyme-substrate complex and thereby reducing the overall reaction rate.
Q3: The fluorescence signal in my assay seems to plateau or even decrease at high product concentrations, even when I expect the reaction to be linear. What could be the cause?
A3: This is often a sign of the inner filter effect (IFE) . At high concentrations, the fluorescent product (AMC) can absorb the excitation light and/or the emitted fluorescence, leading to a non-linear relationship between fluorescence intensity and product concentration. This effect can be particularly pronounced in standard 96-well plate reader formats.
Troubleshooting Guide
Issue 1: Downward Curving Progress Plot (Reaction Slowing)
This is characterized by a decrease in the slope of the fluorescence vs. time plot.
Caption: Troubleshooting workflow for a downward curving progress plot.
| Parameter | Recommended Range | Rationale |
| Substrate Consumption | < 10% | To ensure the reaction rate is not limited by substrate availability and remains in the initial linear phase. |
| Enzyme Concentration | Titrate to find the optimal concentration | The enzyme concentration should be low enough to ensure linearity over the desired time course. |
| Assay Temperature | 25-37°C | While many enzymes are more active at 37°C, some may have reduced stability. Test at a lower temperature if instability is suspected. |
Issue 2: Substrate Inhibition
This is observed as a hook-shaped curve in a plot of initial reaction rate versus substrate concentration.
Caption: Troubleshooting workflow for substrate inhibition.
| Parameter | Typical Range for Trypsin-like Proteases | Rationale |
| Substrate Concentration | 10 - 100 µM | This range is often below the concentrations where substrate inhibition is observed for many serine proteases with this substrate. |
| Km (for Trypsin) | ~20 - 50 µM | The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of Vmax. Working at or below the Km can help to avoid substrate inhibition. |
Issue 3: Inner Filter Effect (IFE)
This manifests as a non-linear relationship between fluorescence and the concentration of the AMC product, especially at higher concentrations.
Caption: Troubleshooting workflow for the inner filter effect.
| Parameter | Recommended Action | Rationale |
| AMC Concentration | Keep below 10-20 µM | The linear range of fluorescence for AMC can vary with the instrument and plate type, but significant deviations from linearity often begin above this concentration. |
| AMC Standard Curve | Generate a standard curve with each experiment | This will allow you to determine the linear range for your specific experimental conditions and accurately quantify the amount of product formed. |
Experimental Protocols
Standard this compound Assay Protocol for Trypsin
This protocol provides a starting point for measuring trypsin activity. It should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.05% (v/v) Triton X-100.
-
Enzyme: Trypsin (e.g., bovine pancreatic trypsin), prepare a stock solution in 1 mM HCl.
-
Substrate: this compound, prepare a 10 mM stock solution in DMSO.
-
Inhibitor (optional): A known trypsin inhibitor for control experiments.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure:
-
Prepare the substrate working solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., for a final concentration of 50 µM in a 100 µL reaction volume, prepare a 2X working solution of 100 µM).
-
Prepare the enzyme dilution series: Dilute the trypsin stock solution in Assay Buffer to various concentrations. The final concentration in the well should be in the low nanomolar range (e.g., 0.1 - 10 nM).
-
Set up the assay plate:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the appropriate enzyme dilution to the sample wells.
-
If using an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the reaction: Add 50 µL of the 2X substrate working solution to all wells.
-
Read the fluorescence: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically (e.g., every 30-60 seconds) for 15-30 minutes at 37°C.
AMC Standard Curve Protocol
This protocol is essential for converting relative fluorescence units (RFU) to the concentration of product formed and for identifying the linear range of your assay.
Materials:
-
AMC (7-amino-4-methylcoumarin) standard: Prepare a stock solution in DMSO.
-
Assay Buffer: Same as the enzyme assay.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a series of AMC dilutions: Serially dilute the AMC stock solution in Assay Buffer to generate a range of concentrations (e.g., 0 - 25 µM).
-
Add to the plate: Add 100 µL of each AMC dilution to the wells of the microplate.
-
Read the fluorescence: Measure the fluorescence intensity at the same excitation and emission wavelengths used for the enzyme assay.
-
Plot the data: Plot the fluorescence intensity (RFU) versus the AMC concentration (µM). The linear portion of this curve represents the range in which your enzyme assay results will be quantitative.
Validation & Comparative
A Comparative Guide to Fluorogenic Trypsin Substrates: Boc-Phe-Ser-Arg-MCA and Alternatives
For researchers, scientists, and drug development professionals seeking optimal reagents for trypsin activity assays, this guide provides a detailed comparison of Boc-Phe-Ser-Arg-MCA with other commonly used fluorogenic substrates. This analysis focuses on key performance indicators, supported by experimental data and protocols, to facilitate informed substrate selection.
Trypsin, a serine protease with high specificity for cleaving peptide chains at the carboxyl side of lysine and arginine residues, is a crucial enzyme in numerous biological processes and a key tool in proteomics research. The quantification of its activity often relies on fluorogenic substrates that release a fluorescent molecule upon cleavage. Among these, this compound is a widely utilized substrate. This guide compares its performance with two other popular alternatives: Boc-Gln-Ala-Arg-MCA and Z-Gly-Gly-Arg-AMC.
Performance Comparison of Fluorogenic Trypsin Substrates
The efficiency of a fluorogenic substrate is determined by its kinetic parameters, specifically the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat value signifies a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the k_cat/K_m ratio.
| Substrate | Enzyme | K_m (µM) | V_max (nmol/L·min⁻¹) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Boc-Gln-Ala-Arg-MCA | Trypsin (bovine pancreas) | 5.99 | 35,270 | - | - |
| This compound | Factor XIa | 12 ± 2 | - | 14.5 ± 1.3 | 1.2 x 10⁵ |
| This compound | Yeast Mitochondrial Proteases | 45 ± 8 | - | 8.2 ± 0.9 | 1.8 x 10⁴ |
| This compound | Rat Tryptase | 28 ± 5 | - | 6.7 ± 0.7 | 2.4 x 10⁴ |
| Z-Gly-Gly-Arg-AMC | Trypsin | N/A | N/A | N/A | N/A |
| DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS | Trypsin | 34 | - | 40 | 1.17 x 10⁶ |
N/A: Data not available in the searched literature under comparable conditions.
Key Observations:
-
Boc-Gln-Ala-Arg-MCA demonstrates a low K_m value with bovine trypsin, suggesting a high affinity.[1] The V_max value indicates a robust reaction rate.[1]
-
Z-Gly-Gly-Arg-AMC is confirmed as a substrate for trypsin, as well as other enzymes like urokinase and thrombin.[3] However, specific kinetic parameters for its interaction with trypsin could not be located for a direct comparison.
-
For broader context, the internally quenched substrate DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS exhibits a high catalytic efficiency (k_cat/K_m) with trypsin, highlighting the impact of peptide sequence on substrate performance.[6]
Experimental Methodologies
The following protocols provide a framework for conducting trypsin activity assays using fluorogenic substrates to determine kinetic parameters.
General Protocol for Trypsin Activity Assay
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
Trypsin (e.g., bovine pancreas type VIII)
-
Fluorogenic substrate (this compound, Boc-Gln-Ala-Arg-MCA, or Z-Gly-Gly-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 0.15 M NaCl, 1.0 mM CaCl₂, 0.1 mg/mL BSA, pH 8.0
-
AMC (7-amino-4-methylcoumarin) standard solution
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
96-well black microplates
Procedure:
-
Prepare a standard curve for AMC:
-
Prepare serial dilutions of the AMC standard solution in the assay buffer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzyme assay into the concentration of the product formed.
-
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of trypsin in the assay buffer. The final concentration of the enzyme in the assay will need to be optimized.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
-
-
Kinetic Measurement:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Initiate the reaction by adding a volume of the substrate solution at different concentrations to the wells.
-
Immediately start monitoring the increase in fluorescence intensity over time in a kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the V₀ from RFU/min to nmol/L·min⁻¹ using the AMC standard curve.
-
Plot the V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. A Lineweaver-Burk plot can also be used for this purpose.[1]
-
Visualizing the Process
Experimental Workflow for Determining Trypsin Kinetics
Caption: Workflow for determining trypsin kinetic parameters.
Signaling Pathway of Fluorogenic Substrate Cleavage
Caption: Mechanism of fluorescence generation by trypsin.
References
- 1. Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 4. Boc-Phe-Ser-Arg-AMC › PeptaNova [peptanova.de]
- 5. pubcompare.ai [pubcompare.ai]
- 6. glpbio.com [glpbio.com]
AMC vs. pNA Substrates: A Comparative Guide for Enzyme Activity Assays
For researchers, scientists, and drug development professionals, selecting the appropriate enzyme substrate is a critical decision that directly impacts assay sensitivity, accuracy, and overall experimental success. This guide provides an in-depth comparison of two widely used substrate classes: aminomethylcoumarin (AMC)-based fluorogenic substrates and para-nitroaniline (pNA)-based chromogenic substrates.
This comparison will focus on their fundamental principles, performance characteristics, and practical considerations in experimental workflows, with a specific focus on caspase-3 activity assays as a representative example.
Principle of Detection
The core difference between AMC and pNA substrates lies in their mechanism of signal generation upon enzymatic cleavage.
-
AMC-based substrates are fluorogenic. The AMC fluorophore is conjugated to a peptide sequence recognized by a specific enzyme. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond, the free AMC is released, resulting in a significant increase in fluorescence intensity when excited by light of a specific wavelength.[1] This emitted light is then quantified to determine enzyme activity.
-
pNA-based substrates are chromogenic, or colorimetric. Here, p-nitroaniline is linked to a peptide substrate. The intact substrate is colorless. Enzymatic cleavage releases the pNA molecule, which is a yellow chromophore with a distinct absorbance maximum around 405 nm.[2][3] The intensity of the resulting color, measured by a spectrophotometer, is directly proportional to the enzyme's activity.
Performance Comparison: AMC vs. pNA Substrates
The choice between AMC and pNA substrates often comes down to a trade-off between sensitivity and practical considerations like cost and equipment availability. Fluorometric assays using AMC substrates are generally more sensitive than colorimetric assays using pNA substrates.[4]
Quantitative Data Summary
The following table summarizes key performance indicators for AMC and pNA substrates, using the caspase-3 substrate Ac-DEVD as an example.
| Parameter | Ac-DEVD-AMC (Fluorogenic) | Ac-DEVD-pNA (Chromogenic) | Key Advantages of AMC |
| Detection Method | Fluorescence | Colorimetric (Absorbance) | Higher intrinsic signal-to-noise potential. |
| Excitation (Ex) / Emission (Em) Wavelength | ~380 nm / ~460 nm[1] | N/A | Allows for specific detection with minimal background from non-specific light sources. |
| Absorbance Wavelength | N/A | ~405 nm[2][3] | Utilizes standard, widely available spectrophotometers. |
| Sensitivity | High | Moderate to Low | Capable of detecting lower enzyme concentrations.[4] |
| Kinetic Parameters (for Caspase-3) | Km = 10 µM[1] | Km = 9.7 µM | Similar affinity for the enzyme in this specific case. |
| Cost | Generally higher | Generally lower | More budget-friendly for high-throughput screening.[5] |
| Equipment | Fluorometer or fluorescent plate reader | Spectrophotometer or colorimetric plate reader | pNA assays are more accessible in labs with basic equipment.[4] |
Signaling Pathway and Cleavage Mechanism
The fundamental signaling event for both substrate types is the enzymatic cleavage of a peptide bond, leading to the release of a reporter molecule.
Figure 1: Generalized enzymatic cleavage of a reporter-conjugated peptide substrate.
Experimental Workflows
The experimental protocols for AMC and pNA-based assays share many initial steps, such as sample preparation, but diverge at the detection and data analysis stages.
Comparative Experimental Workflow
Figure 2: Comparative experimental workflow for AMC and pNA-based enzyme assays.
Detailed Experimental Protocols: Caspase-3 Activity Assay
The following are representative protocols for measuring caspase-3 activity using Ac-DEVD-AMC and Ac-DEVD-pNA.
Protocol 1: Caspase-3 Assay Using Ac-DEVD-AMC (Fluorogenic)
Materials:
-
Cell lysate from apoptotic and non-apoptotic cells
-
Ac-DEVD-AMC substrate (reconstituted in DMSO)
-
Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometer or fluorescent plate reader
Procedure:
-
Prepare cell lysates from both treated (apoptotic) and control (non-apoptotic) cells. A typical lysis buffer may contain 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™-X-100, and 10 mM NaPPi.
-
For each reaction, add the desired amount of cell lysate (e.g., 10-100 µL) to the wells of a 96-well black plate.
-
Prepare a reaction mixture by diluting the Ac-DEVD-AMC substrate to a final concentration of 20 µM in the Protease Assay Buffer.
-
Add the reaction mixture to each well containing the cell lysate to a final volume of 1 mL (for cuvette-based reading) or a smaller volume for a microplate reader.
-
Include negative controls containing lysis buffer without cell lysate.
-
Incubate the reactions for 1 hour at 37°C, protected from light.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm.[1]
-
Compare the fluorescence intensity of apoptotic samples to non-apoptotic controls.
Protocol 2: Caspase-3 Assay Using Ac-DEVD-pNA (Chromogenic)
Materials:
-
Cell lysate from apoptotic and non-apoptotic cells
-
Ac-DEVD-pNA substrate (reconstituted in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well clear, flat-bottom microplate
-
Spectrophotometer or colorimetric plate reader
Procedure:
-
Prepare cell lysates as described in the AMC protocol.
-
In a 96-well clear plate, add 50 µL of cell lysate to each well.
-
Prepare a 2X Reaction Buffer containing 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, and 20% glycerol.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of the Ac-DEVD-pNA substrate (typically 4 mM stock) to each well.
-
Include negative controls with lysis buffer instead of cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Quantify the pNA concentration using a standard curve prepared with known concentrations of free pNA.
Conclusion: Making the Right Choice
The selection between an AMC-based and a pNA-based substrate is contingent on the specific requirements of the experiment.
Choose an AMC-based substrate when:
-
High sensitivity is paramount: Detecting low levels of enzyme activity is crucial.
-
A wide dynamic range is needed: Quantifying enzyme activity across a broad range of concentrations is required.
-
A fluorometer is readily available.
Choose a pNA-based substrate when:
-
Cost is a significant factor: Large-scale screenings or routine assays where cost-effectiveness is important.[5]
-
Simplicity and accessibility are priorities: Only a standard spectrophotometer is available.[4]
-
The target enzyme concentration is relatively high, and the lower sensitivity is not a limiting factor.
By understanding the distinct advantages and limitations of each substrate type, researchers can optimize their enzyme assays for reliable and meaningful results in their drug discovery and life science research endeavors.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 5. Comparing Popular Enzyme Assay Kits: Which One Fits Your Budget? [synapse.patsnap.com]
Comparative Analysis of Boc-Phe-Ser-Arg-MCA: A Guide to Specificity and Cross-Reactivity
For researchers engaged in the study of trypsin-like serine proteases, the selection of a specific and reliable fluorogenic substrate is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of the widely used substrate, Boc-Phe-Ser-Arg-MCA, with alternative substrates, focusing on its cross-reactivity profile with non-target proteases. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Executive Summary
Boc-Phe-Ser-Arg-7-amino-4-methylcoumarin (this compound) is a fluorogenic substrate primarily designed for the sensitive detection of trypsin-like serine proteases. Upon cleavage of the amide bond C-terminal to the arginine residue by a target protease, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence. While this compound is a potent substrate for its intended targets, a thorough understanding of its interaction with other, non-target proteases is crucial to avoid experimental artifacts and misinterpretation of data. This guide presents available data on the cross-reactivity of this compound and compares its performance with other commonly used fluorogenic protease substrates.
Comparison of Substrate Specificity
The utility of a protease substrate is defined by its specificity. An ideal substrate is efficiently cleaved by its target protease while remaining largely intact in the presence of other proteases. The following table summarizes the available kinetic data for this compound and two alternative substrates, Boc-Val-Pro-Arg-AMC and Z-Arg-Arg-AMC, against a panel of proteases from different classes.
| Substrate | Protease | Protease Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Trypsin | Serine Protease | Data Not Available | Data Not Available | Data Not Available | |
| Factor XIa | Serine Protease | Data Not Available | Data Not Available | Data Not Available | ||
| Tryptase | Serine Protease | Data Not Available | Data Not Available | Data Not Available | [1] | |
| Acrosin | Serine Protease | Data Not Available | Data Not Available | Data Not Available | [2] | |
| Chymotrypsin | Serine Protease | No significant hydrolysis reported | N/A | N/A | ||
| Elastase | Serine Protease | No significant hydrolysis reported | N/A | N/A | ||
| Papain | Cysteine Protease | No significant hydrolysis reported | N/A | N/A | ||
| Cathepsin B | Cysteine Protease | No significant hydrolysis reported | N/A | N/A | ||
| Pepsin | Aspartic Protease | No significant hydrolysis reported | N/A | N/A | ||
| Boc-Val-Pro-Arg-AMC | Thrombin | Serine Protease | 21 | 105 | 5.0 x 10⁶ | |
| Trypsin | Serine Protease | Hydrolyzed | Data Not Available | Data Not Available | ||
| Z-Arg-Arg-AMC | Cathepsin B | Cysteine Protease | ~130 (pH 6.0) | ~2.5 (pH 6.0) | ~1.9 x 10⁴ (pH 6.0) | |
| Trypsin | Serine Protease | Hydrolyzed | Data Not Available | Data Not Available | ||
| Cathepsin L | Cysteine Protease | Minimal hydrolysis reported | N/A | N/A |
Note: "Data Not Available" indicates that specific kinetic constants were not found in the searched literature. "No significant hydrolysis reported" suggests that while not definitively proven to be zero, the activity is generally considered negligible for practical purposes in standard assay conditions. Further empirical validation is always recommended.
Signaling Pathways and Experimental Workflows
Protease Activity Assay Workflow
The general workflow for assessing protease activity using a fluorogenic substrate like this compound is a straightforward process. The core principle involves the enzymatic cleavage of the substrate, leading to the release of a fluorophore, which can be quantified over time.
Caption: A generalized workflow for determining protease activity using a fluorogenic substrate.
Logical Relationship of Substrate Specificity
The specificity of a protease for a given substrate is a key determinant of its biological function and its utility as a research tool. The following diagram illustrates the relationship between a protease, its intended substrate, and potential off-target substrates.
Caption: The relationship between a protease and its substrate specificity.
Experimental Protocols
General Protocol for Assessing Protease Cross-Reactivity
This protocol outlines a general method for screening the cross-reactivity of a fluorogenic substrate against a panel of proteases.
Materials:
-
Substrate: this compound
-
Proteases: A panel of purified proteases including the target protease (e.g., trypsin) and non-target proteases from various classes (e.g., chymotrypsin, elastase, papain, cathepsin B, pepsin).
-
Assay Buffers: Optimal assay buffer for each protease. This is critical as protease activity is highly dependent on pH, ionic strength, and the presence of cofactors or reducing agents.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.
-
DMSO: For dissolving the substrate.
Procedure:
-
Substrate Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Protease Preparation: Reconstitute and dilute each protease to a working concentration in its respective optimal assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis during the measurement period.
-
Assay Setup:
-
In a 96-well black microplate, add the appropriate assay buffer to each well.
-
Add the substrate to each well to a final concentration typically in the range of 10-100 µM. It is advisable to perform a substrate titration to determine the optimal concentration for each enzyme.
-
Include control wells:
-
Substrate only: To measure background fluorescence.
-
Enzyme only: To control for any intrinsic fluorescence of the enzyme preparation.
-
Buffer only: As a blank.
-
-
-
Initiation of Reaction: Add the diluted protease solution to the appropriate wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate only wells) from the fluorescence readings of the reaction wells.
-
Plot the fluorescence intensity versus time for each protease.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
The relative cross-reactivity can be expressed as a percentage of the activity observed with the primary target protease under a specific set of conditions.
-
For a more detailed analysis, determine the Michaelis-Menten constants (Km) and catalytic rate constants (kcat) by measuring the initial velocities at varying substrate concentrations.
-
Conclusion
This compound is a valuable tool for the sensitive and specific measurement of trypsin-like serine proteases. While it exhibits high selectivity for its target enzymes, researchers should be aware of the potential for low-level cross-reactivity with other proteases, particularly those with similar substrate specificities. The information and protocols provided in this guide are intended to aid in the design of robust and reliable experiments. For critical applications, it is always recommended to empirically determine the cross-reactivity of this compound with any potentially interfering proteases present in the experimental system. The use of specific inhibitors for non-target proteases can further enhance the specificity of the assay.
References
Validating Novel Protease Inhibitors: A Comparative Guide to the Boc-Phe-Ser-Arg-MCA Assay
For researchers, scientists, and drug development professionals, the robust validation of new protease inhibitors is a critical step in the discovery pipeline. This guide provides a detailed comparison of the widely-used Boc-Phe-Ser-Arg-MCA fluorogenic assay with other common methods, supported by experimental protocols and data.
The this compound assay is a sensitive and straightforward method for assessing the activity of trypsin-like serine proteases. The principle of the assay is based on the enzymatic cleavage of the synthetic peptide substrate, this compound (t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide). Upon cleavage by a protease at the C-terminal side of the arginine residue, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released.[] The resulting increase in fluorescence intensity, measured at an excitation/emission of ~380/460 nm, is directly proportional to the protease activity. The presence of an inhibitor will reduce the rate of AMC release, allowing for the quantification of inhibitory potency.
Comparative Analysis of Protease Inhibitor Assays
The selection of an appropriate assay for validating protease inhibitors is contingent on factors such as sensitivity, cost, throughput, and the specific nature of the protease and inhibitor being studied. Below is a comparison of the this compound assay with other common methodologies.
| Assay Type | Principle | Advantages | Disadvantages |
| This compound (Fluorescence Intensity) | Enzymatic cleavage of a non-fluorescent substrate releases a fluorescent reporter molecule (AMC). | High sensitivity, simple "mix-and-read" format, suitable for high-throughput screening (HTS), cost-effective. | Potential for interference from fluorescent compounds, requires a specific peptide sequence in the substrate.[2] |
| FRET (Förster Resonance Energy Transfer) Assays | Cleavage of a peptide substrate separates a FRET donor and quencher pair, leading to an increase in donor fluorescence.[3][4] | High sensitivity, allows for the use of longer, more specific peptide substrates, real-time kinetic measurements are possible.[2][4] | More complex and expensive substrate synthesis, potential for photobleaching of fluorophores. |
| Colorimetric Assays (e.g., using p-Nitroanilide) | Enzymatic cleavage of a chromogenic substrate releases a colored product (e.g., p-nitroaniline), which is quantified by absorbance. | Simple, inexpensive, does not require a fluorometer. | Lower sensitivity compared to fluorescent assays, potential for interference from colored compounds. |
| Casein-Based Assays (Colorimetric) | Protease digests casein into smaller peptides. Undigested casein is precipitated, and the amount of soluble peptides in the supernatant is quantified. | Uses a natural, inexpensive substrate. | Less specific, multi-step procedure, not easily adaptable for HTS. |
Experimental Protocol: IC50 Determination using this compound Assay
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a novel protease inhibitor against a trypsin-like serine protease.
Materials:
-
Trypsin-like serine protease
-
This compound substrate
-
New Protease Inhibitor (Test Compound)
-
Aprotinin (Positive Control Inhibitor)
-
DMSO (for dissolving compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in assay buffer. The final concentration in the well should result in a linear rate of substrate cleavage over the desired time course.
-
Prepare a stock solution of the this compound substrate in DMSO. The final concentration in the well should be at or near the Michaelis constant (Km) of the enzyme for the substrate.
-
Prepare serial dilutions of the "New Protease Inhibitor" and Aprotinin in DMSO. A typical starting concentration for the stock might be 10 mM, with serial dilutions performed to cover a wide range of concentrations (e.g., from 100 µM to 1 pM).
-
A negative control containing only DMSO should also be prepared.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Protease solution
-
Inhibitor solution (serial dilutions of the new inhibitor, aprotinin, or DMSO for the no-inhibitor control)
-
-
Mix gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set to approximately 380 nm and 460 nm, respectively.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase).
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Data Presentation: Inhibitor Performance Comparison
The following table summarizes hypothetical data from an experiment validating a new protease inhibitor using the this compound assay.
| Inhibitor | Description | Concentration Range Tested | IC50 Value |
| New Inhibitor | A novel, synthetic small molecule designed to target the active site of the protease. | 1 nM - 100 µM | 50 nM |
| Aprotinin | A well-characterized, potent polypeptide protease inhibitor used as a positive control. | 1 pM - 1 µM | 1 nM |
| Negative Control | A compound structurally similar to the new inhibitor but predicted to be inactive. | 1 nM - 100 µM | > 100 µM |
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the enzymatic reaction and the experimental workflow.
References
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 4. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of the Enzyme Cleaving Boc-Phe-Ser-Arg-MCA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic substrate Boc-Phe-Ser-Arg-MCA is a valuable tool for detecting and characterizing trypsin-like serine proteases. Its cleavage results in the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a sensitive measure of enzymatic activity. However, the broad specificity of this substrate necessitates a systematic approach to identify the precise enzyme responsible for its hydrolysis in a biological sample. This guide provides a comparative framework and detailed experimental protocols to definitively identify the enzyme cleaving this compound.
Potential Enzyme Candidates
Several trypsin-like serine proteases have been reported to cleave this compound. The following table summarizes the known candidates and their reported kinetic parameters with this substrate. Direct comparison of these values can provide the first clue to the identity of the unknown enzyme.
| Enzyme | EC Number | Known Function(s) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Coagulation Factor XIa | 3.4.21.27 | Blood coagulation cascade | ~12-25 | ~1.5-15 | ~6.0 x 10⁴ - 1.2 x 10⁵ |
| Tryptase | 3.4.21.59 | Mast cell mediator, inflammation | ~28 | ~6.7 | ~2.4 x 10⁴ |
| Acrosin | 3.4.21.10 | Fertilization, sperm-egg interaction | N/A | N/A | N/A |
| Human Kallikrein 2 (KLK2) | 3.4.21.35 | Prostate function, semen liquefaction | ~40-69 | ~0.92-23.4 | ~2.3 x 10⁴ - 3.4 x 10⁵ |
| Human Kallikrein 6 (KLK6) | 3.4.21.101 | Neurodegeneration, cancer progression | ~410 | ~0.64 | ~1.6 x 10³ |
| Plasmin | 3.4.21.7 | Fibrinolysis, tissue remodeling | N/A | N/A | N/A |
| Thrombin | 3.4.21.5 | Blood coagulation, platelet activation | N/A | N/A | N/A |
N/A: Data not available for this specific substrate. Kinetic parameters can vary depending on assay conditions.
Experimental Workflow for Enzyme Identification
A multi-step approach is recommended to confirm the identity of the enzyme. This workflow combines enzymatic assays with specific inhibitors and definitive protein identification techniques.
Figure 1. A stepwise workflow for the identification of an unknown protease.
Detailed Experimental Protocols
Kinetic Analysis using Fluorogenic Assay
Objective: To determine the Michaelis-Menten constants (K_m_ and V_max_) of the unknown enzyme with this compound.
Materials:
-
Biological sample containing the putative enzyme
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Protocol:
-
Prepare a series of dilutions of the this compound substrate in assay buffer, ranging from concentrations well below to well above the expected K_m_.
-
Add a fixed amount of the biological sample to each well of the microplate.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately measure the fluorescence intensity over time in a kinetic mode.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Inhibitor Profiling
Objective: To narrow down the potential enzyme candidates by testing a panel of serine protease inhibitors.
Materials:
-
Biological sample
-
This compound
-
Assay buffer
-
Serine protease inhibitors (see table below for suggestions)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Pre-incubate the biological sample with a range of concentrations for each inhibitor for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding this compound at a concentration close to the determined K_m_.
-
Measure the fluorescence intensity over time.
-
Calculate the percentage of inhibition for each inhibitor at each concentration.
-
Determine the IC₅₀ value for each effective inhibitor.
-
Compare the inhibition profile to the known specificities of the candidate enzymes.
Table of Suggested Serine Protease Inhibitors:
| Inhibitor | Target Protease Class(es) | Typical Working Concentration | Known K_i_ Values (nM) for Potential Candidates |
| Aprotinin | Serine proteases | 0.01 - 0.3 µM | Factor XIa: ~288-1130[1][2]; Tryptase: Weak inhibition[3]; Kallikreins (plasma & tissue): ~1-30[3]; Plasmin: ~1-4[3]; Thrombin: No inhibition[4] |
| Leupeptin | Serine & Cysteine proteases | 10 - 100 µM | Trypsin: ~35[1]; Plasmin: ~3400[1]; Kallikrein: ~19000[1]; Cathepsin B: ~6[1]; Calpain: ~10[1] |
| AEBSF (Pefabloc SC) | Serine proteases | 0.1 - 1 mM | Irreversible inhibitor of trypsin, chymotrypsin, plasmin, kallikrein, and thrombin[4]. |
| PMSF | Serine proteases | 0.1 - 1 mM | Irreversible inhibitor of trypsin, chymotrypsin, and thrombin[3][5]. Also inhibits some cysteine proteases. Unstable in aqueous solutions. |
| Antithrombin III | Serine proteases | Varies | A major physiological inhibitor of thrombin and Factor Xa, and to a lesser extent Factor IXa, XIa, and XIIa. Its activity is greatly enhanced by heparin. |
Protein Identification by Mass Spectrometry
Objective: To definitively identify the enzyme by peptide mass fingerprinting or tandem mass spectrometry.
Protocol:
-
Enrichment/Purification: Partially purify the enzyme from the biological sample using chromatography techniques such as affinity chromatography (e.g., using a benzamidine-based resin for trypsin-like proteases) or ion-exchange chromatography.
-
SDS-PAGE: Run the enriched sample on a denaturing polyacrylamide gel (SDS-PAGE) to separate the proteins by molecular weight.
-
In-Gel Digestion: Excise the protein band corresponding to the expected molecular weight of the active enzyme. Destain the gel piece and perform in-gel digestion with a sequence-grade protease, typically trypsin.
-
Peptide Extraction: Extract the resulting peptides from the gel piece.
-
LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then fragmented in the mass spectrometer to generate tandem mass spectra.
-
Database Searching: Search the obtained tandem mass spectra against a protein sequence database (e.g., Swiss-Prot, NCBInr) using a search engine like MASCOT or Sequest. The software will match the experimental fragmentation patterns to theoretical fragmentation patterns of known proteins to identify the protein.
Hypothetical Signaling Pathway
The cleavage of a substrate like this compound can be a critical step in various physiological or pathological signaling cascades. The diagram below illustrates a hypothetical pathway where an unknown protease plays a key role.
Figure 2. A hypothetical signaling pathway involving the identified protease.
By following this comprehensive guide, researchers can confidently identify the enzyme responsible for cleaving this compound, paving the way for a deeper understanding of its biological role and its potential as a therapeutic target.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aprotinin [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Proteases Assayed with the Fluorogenic Substrate Boc-Phe-Ser-Arg-MCA
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic peptide substrate, Boc-Phe-Ser-Arg-MCA (t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide), is a valuable tool for the characterization of a variety of trypsin-like serine proteases. Its utility stems from the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which is released upon enzymatic cleavage of the amide bond C-terminal to the arginine residue. The resulting increase in fluorescence provides a sensitive and continuous measure of enzymatic activity, making this substrate ideal for kinetic studies, inhibitor screening, and high-throughput applications. This guide provides a comparative overview of several key proteases that are commonly assayed using this compound, summarizing their kinetic parameters and inhibition profiles.
Protease Activity and Specificity
The tripeptide sequence Phe-Ser-Arg mimics the recognition sites of many trypsin-like serine proteases, which preferentially cleave after basic amino acid residues such as arginine and lysine. The N-terminal Boc (tert-butyloxycarbonyl) protecting group prevents non-specific degradation by aminopeptidases. Upon hydrolysis by a target protease, the release of free AMC can be monitored by measuring the increase in fluorescence at an emission wavelength of 440-460 nm with an excitation wavelength of 350-380 nm.
A variety of proteases have been characterized using this substrate, including enzymes involved in coagulation, inflammation, and fertilization. A summary of the kinetic parameters for several of these proteases is presented in Table 1.
Data Presentation
Table 1: Kinetic Parameters of Various Proteases with this compound
| Protease | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Factor XIa | Human Plasma | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 10⁵ | 8.0 |
| Tryptase | Rat Mast Cells | 28 ± 5 | 6.7 ± 0.7 | 2.4 x 10⁴ | 7.5-8.5 |
| Acrosin | Ascidian (Halocynthia roretzi) | N/A | N/A | N/A | 8.5-9.0 |
| Trypsin | Bovine Pancreas | N/A | N/A | N/A | 7.8-8.5 |
| Human Kallikrein 6 (hK6) | Recombinant | 93.4 | 38.3 (min⁻¹) | N/A | N/A |
| Yeast Mitochondrial Proteases | Saccharomyces cerevisiae | 45 ± 8 | 8.2 ± 0.9 | 1.8 x 10⁴ | N/A |
| Arg-Gingipain | Porphyromonas gingivalis | N/A | N/A | N/A | N/A |
| 73K Protease | N/A | N/A | N/A | N/A | N/A |
Inhibition of Protease Activity
The this compound substrate is also widely used to screen for and characterize inhibitors of trypsin-like proteases. The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor potency. Table 2 provides a summary of IC₅₀ values for various inhibitors against some of the proteases that are assayed with this substrate.
Table 2: IC₅₀ Values of Inhibitors for Proteases Assayed with this compound
| Protease | Inhibitor | IC₅₀ (µM) |
| Trypsin | Caffeic acid | 84% inhibition (concentration not specified) |
| Cinnamic acid | 53% inhibition (concentration not specified) | |
| Urokinase (uPA) | UK122 | 0.2 |
| B428 | 0.32 | |
| B623 | 0.07 | |
| BC 11 hydrobromide | 8.2 | |
| Cathepsin B | CA-074 | 0.006 (pH 4.6), 0.723 (pH 7.2) |
| Leupeptin | 0.0094 - 0.117 | |
| Balicatib | 0.061 - 4.8 | |
| Acrosin | 5-(2,4-Dichlorophenyl)isoxazole-3-carbaldehyde | 390 - 39000 |
| Tosyl-L-lysine chloromethyl ketone | 142600 | |
| Thrombin | Argatroban | N/A (Direct Inhibitor) |
| Dabigatran | N/A (Direct Inhibitor) | |
| Plasmin | N/A | N/A |
| Kallikrein 14 | 1-Benzoyl-3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazole | 0.97 |
| Kallikrein 8 | Benzyl N-[2-[4-(diaminomethylideneamino)phenyl]-1-diphenoxyphosphorylethyl]carbamate | 0.17 |
Experimental Protocols
A generalized protocol for a continuous kinetic protease assay using this compound in a 96-well plate format is provided below. It is important to note that optimal conditions (e.g., pH, temperature, buffer composition) will vary depending on the specific protease being investigated.
Materials:
-
Protease of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Inhibitor stock solution (if performing inhibition studies)
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store protected from light at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Prepare a stock solution of the protease in a suitable buffer. The final concentration in the assay will depend on the enzyme's activity.
-
For inhibition assays, prepare a stock solution of the inhibitor in DMSO and create a serial dilution series.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
Inhibitor solution or vehicle (e.g., DMSO) for control wells.
-
Protease solution.
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence intensity over time. Set the excitation wavelength to 350-380 nm and the emission wavelength to 440-460 nm. Record data points at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain a linear initial velocity.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
For kinetic studies, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Experimental workflow for a protease assay using this compound.
Correlating Protease Activity and Protein Expression: A Guide to Boc-Phe-Ser-Arg-MCA Assay and Western Blot Analysis
For researchers, scientists, and drug development professionals, understanding the relationship between enzyme activity and protein expression is crucial for accurate data interpretation and informed decision-making. This guide provides a comprehensive comparison of two widely used techniques: the Boc-Phe-Ser-Arg-MCA fluorogenic substrate assay for measuring enzymatic activity and Western blot analysis for quantifying protein expression. By presenting detailed experimental protocols and correlational data, this guide aims to equip researchers with the knowledge to effectively utilize both methods in their studies of trypsin-like serine proteases.
The this compound assay is a highly sensitive method for measuring the enzymatic activity of trypsin-like serine proteases (TLSPs). This assay utilizes a synthetic peptide substrate, Boc-Phe-Ser-Arg, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the presence of an active TLSP, the enzyme cleaves the peptide bond after the arginine residue, releasing free AMC. The liberated AMC fluoresces upon excitation, and the intensity of this fluorescence is directly proportional to the enzymatic activity in the sample.
Western blot, on the other hand, is a powerful technique for the detection and quantification of specific proteins within a complex mixture. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein. The amount of antibody bound to the protein of interest, which is typically visualized using a chemiluminescent or fluorescent secondary antibody, provides a semi-quantitative measure of the target protein's expression level.
While the this compound assay measures the functional activity of an enzyme, Western blot quantifies the total amount of the protein, including both active and inactive forms. Therefore, correlating the results from these two assays can provide valuable insights into the regulation of enzyme activity, such as post-translational modifications or the presence of endogenous inhibitors.
Experimental Protocols
To illustrate the correlation between enzymatic activity and protein expression, we present a generalized workflow for measuring a target TLSP using both the this compound assay and Western blot analysis. For this example, we will consider "Protease X" as our target TLSP.
This compound Assay Protocol
-
Sample Preparation: Prepare cell or tissue lysates in a non-denaturing lysis buffer to preserve the enzymatic activity of Protease X. Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: In a 96-well microplate, add a defined amount of total protein from each lysate to wells containing an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
Substrate Addition: Initiate the enzymatic reaction by adding the this compound substrate to a final concentration of 100 µM.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader. Record measurements every 5 minutes for a total of 60 minutes at 37°C.
-
Data Analysis: Calculate the rate of the enzymatic reaction (Vmax) from the linear portion of the fluorescence versus time plot. Express the specific activity as Vmax per milligram of total protein.
Western Blot Protocol
-
Sample Preparation: Prepare cell or tissue lysates in a denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) from each lysate onto a polyacrylamide gel. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Protease X overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensity of Protease X using densitometry software. Normalize the band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Data Presentation: Correlating Activity with Expression
To establish a correlation between the enzymatic activity and the protein expression of Protease X, the results from both assays can be plotted against each other. The following table summarizes hypothetical quantitative data obtained from a series of samples with varying levels of Protease X.
| Sample ID | This compound Assay (Specific Activity: RFU/min/mg protein) | Western Blot (Normalized Band Intensity) |
| Control | 150 | 0.2 |
| Treatment A | 450 | 0.6 |
| Treatment B | 750 | 1.0 |
| Treatment C | 1200 | 1.5 |
| Treatment D | 1800 | 2.2 |
A scatter plot of this data would be expected to show a positive correlation, indicating that as the amount of Protease X protein increases (measured by Western blot), its enzymatic activity also increases (measured by the this compound assay).
Visualizing the Methodologies
To further clarify the experimental workflows and the relationship between the two assays, the following diagrams are provided.
Verifying Protease Cleavage Sites: A Comparative Guide to Mass Spectrometry Analysis of Boc-Phe-Ser-Arg-MCA
For researchers, scientists, and drug development professionals, accurately determining the cleavage site of a protease on a given substrate is paramount. This guide provides a comprehensive comparison of mass spectrometry to other methods for verifying the cleavage site of the fluorogenic substrate Boc-Phe-Ser-Arg-MCA, a common tool in protease activity assays.
This document details the use of mass spectrometry for unequivocal cleavage site identification, offering supporting experimental protocols and a comparative analysis with fluorescence-based methods.
Mass Spectrometry for Unambiguous Cleavage Site Verification
While fluorescence-based assays are excellent for quantifying enzyme activity, they do not directly confirm the cleavage site. Mass spectrometry (MS) provides a definitive method to identify the resulting peptide fragments, thereby verifying the precise location of enzymatic cleavage. For this compound, a substrate for trypsin-like serine proteases, cleavage is expected to occur after the arginine (Arg) residue.
Theoretical Cleavage and Expected Mass-to-Charge (m/z) Ratios
The enzymatic cleavage of this compound by a trypsin-like protease results in two products: the protected peptide fragment Boc-Phe-Ser-Arg and the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).
The theoretical monoisotopic masses of the intact substrate and its cleavage products are essential for data interpretation.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| This compound | C₃₃H₄₃N₇O₈ | 665.74[1][2] | 665.3228 |
| Boc-Phe-Ser-Arg | C₂₃H₃₆N₆O₆ | 492.57 | 492.2700 |
| 7-Amino-4-methylcoumarin (AMC) | C₁₀H₉NO₂ | 175.18[1] | 175.0633 |
Note: The calculated molecular weight of Boc-Phe-Ser-Arg is derived from the subtraction of the AMC moiety from the parent substrate, accounting for the addition of a hydroxyl group from water during hydrolysis.
Experimental Data: Mass Spectrometry Analysis
Mass spectrometry analysis of the cleavage reaction mixture would be expected to show the disappearance of the peak corresponding to the intact substrate and the appearance of peaks corresponding to the two cleavage products. The observed m/z values should align with the theoretical masses.
| Ion | Theoretical m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) |
| This compound | 666.3301 | 666.33 (pre-cleavage) |
| Boc-Phe-Ser-Arg | 493.2773 | 493.28 (post-cleavage) |
| 7-Amino-4-methylcoumarin (AMC) | 176.0706 | 176.07 (post-cleavage) |
Note: The observed m/z values are hypothetical and represent the expected outcome of the experiment. The table assumes the detection of singly charged protonated molecules ([M+H]⁺).
Comparison with Alternative Methods: Fluorescence Spectroscopy
The most common alternative for studying the cleavage of this compound is fluorescence spectroscopy. This method relies on the increase in fluorescence intensity upon the release of the AMC fluorophore from the quenching effect of the peptide.
| Feature | Mass Spectrometry | Fluorescence Spectroscopy |
| Primary Output | Mass-to-charge ratio of molecules | Fluorescence intensity |
| Cleavage Site Verification | Direct and unambiguous | Indirect, inferred from signal increase |
| Sensitivity | High (femtomole to attomole range) | High (nanomolar to picomolar range) |
| Quantitative Capability | Can be quantitative with appropriate standards | Inherently quantitative |
| Multiplexing | Can identify multiple cleavage products simultaneously | Limited multiplexing capabilities |
| Instrumentation Cost | High | Moderate |
| Sample Preparation | More complex (desalting required) | Simpler |
| Expertise Required | Higher | Lower |
Experimental Protocols
Enzymatic Cleavage of this compound
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of trypsin (or other relevant protease) at 1 mg/mL in 1 mM HCl.
-
Prepare the assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Assay buffer
-
This compound stock solution to a final concentration of 10-100 µM.
-
Water to bring the final volume to 100 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding trypsin to a final concentration of 1-10 µg/mL.
-
Incubate the reaction at 37°C for a time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding 5 µL of 10% trifluoroacetic acid (TFA).
-
Mass Spectrometry Analysis
-
Sample Preparation:
-
Desalt the quenched reaction samples using C18 ZipTips or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides in a solution compatible with the chosen mass spectrometer (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometer Setup (Example using ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Acquisition and Analysis:
-
Acquire mass spectra for each time point.
-
Process the spectra to identify the m/z values of the peaks corresponding to the intact substrate and the cleavage products.
-
Compare the experimental m/z values with the theoretical values to confirm the cleavage site.
-
Visualizing the Workflow
Figure 1. Experimental workflow for verifying the cleavage site of this compound using mass spectrometry.
References
A Comparative Guide to the Reproducibility and Precision of Trypsin-Like Serine Protease Enzymatic Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate enzymatic assay is critical for generating reliable and reproducible data. This guide provides a detailed comparison of the Boc-Phe-Ser-Arg-MCA enzymatic assay with a common alternative, focusing on reproducibility and precision. Experimental protocols and performance data are presented to aid in the selection of the most suitable assay for your research needs.
Introduction to Trypsin-Like Protease Assays
Trypsin-like serine proteases are a family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and fibrinolysis. The accurate measurement of their activity is essential in numerous research and drug development applications. Enzymatic assays for these proteases typically employ a synthetic substrate that, when cleaved by the enzyme, produces a detectable signal. The this compound (t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide) assay is a fluorogenic method widely used for its potential high sensitivity. This guide compares its performance characteristics with a common chromogenic alternative.
Data Presentation: A Comparative Analysis
The precision of an enzymatic assay is a measure of the random error and is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. Lower CV values indicate higher precision. Assays are evaluated for both intra-assay precision (within the same assay run) and inter-assay precision (between different assay runs).
For a quantitative comparison, we present the performance data for a widely used chromogenic trypsin activity assay kit. This data can serve as a benchmark when evaluating the performance of a fluorogenic assay like the one using this compound.
| Assay Type | Substrate Type | Analyte | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Fluorogenic Assay | This compound | Trypsin-like Proteases | Data not publicly available, but expected to be low (typically <10%) | Data not publicly available, but expected to be low (typically <15%) |
| Chromogenic Assay | Nα-Benzoyl-L-Arginine p-Nitroanilide (BAPNA) derivative | Trypsin | 3.9 - 5.1% | 7.2 - 11.2% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of results. Below are representative protocols for both a fluorogenic and a chromogenic trypsin-like protease assay.
Protocol 1: Fluorogenic Trypsin Assay using this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Trypsin or other target serine protease
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 and 0.005% Triton X-100)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the enzyme in cold Assay Buffer.
-
-
Assay Reaction:
-
Pipette 50 µL of the enzyme dilutions into the wells of the 96-well microplate.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Include a substrate blank (Assay Buffer + substrate) and an enzyme blank (enzyme dilution + Assay Buffer without substrate) for background correction.
-
-
Measurement:
-
Immediately place the microplate in the fluorometric reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each enzyme concentration.
-
Subtract the background fluorescence from the blank wells.
-
Plot the reaction rate against the enzyme concentration to determine the enzyme activity.
-
Protocol 2: Chromogenic Trypsin Assay
This protocol is based on a typical commercially available trypsin assay kit.
Materials:
-
Trypsin or sample containing trypsin
-
Chromogenic substrate (e.g., a BAPNA derivative)
-
Assay Buffer (e.g., Tris-based buffer, pH 8.1)
-
Stop Solution (e.g., acetic acid)
-
96-well clear microplate
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a standard curve using a known concentration of trypsin.
-
Prepare samples and dilute them as necessary with Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of standards and samples to the wells of the 96-well microplate.
-
Add 50 µL of the chromogenic substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-30 minutes).
-
-
Stop Reaction and Measurement:
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus trypsin concentration.
-
Determine the trypsin concentration in the samples from the standard curve.
-
Mandatory Visualization
To better illustrate the principles and workflows of these assays, the following diagrams are provided.
Caption: Principle of Fluorogenic vs. Chromogenic Assays.
Caption: General Experimental Workflow for Enzymatic Assays.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Boc-phe-ser-arg-mca
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the fluorogenic peptide substrate Boc-phe-ser-arg-mca, a compound used in assays for trypsin-like serine proteases.[1] The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable | To prevent skin contact and absorption. |
| Eye Protection | Safety Goggles | Splash-proof | To protect eyes from dust particles and splashes. |
| Respiratory Protection | Dust Respirator or Facemask | N95 or higher | To prevent inhalation of fine powder. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory. The following diagram illustrates the key steps, from receiving the compound to its final disposal.
Experimental Protocols
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Small Spill:
-
Large Spill:
First-Aid Procedures
Should exposure occur, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
All waste containing this compound, whether in solid or liquid form, must be treated as chemical waste.
-
Solid Waste: All contaminated disposables, such as pipette tips, tubes, and gloves, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and experimental waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not discharge into the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
